molecular formula C8H6IN3 B13656621 2-(4-iodo-1H-pyrazol-1-yl)Pyridine

2-(4-iodo-1H-pyrazol-1-yl)Pyridine

Cat. No.: B13656621
M. Wt: 271.06 g/mol
InChI Key: IEDWHIVIKWKNQO-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)pyridine (CAS 777881-98-8) is a high-value heterocyclic building block with the molecular formula C 8 H 6 IN 3 and a molecular weight of 271.06 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry that is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of the iodine atom at the 4-position of the pyrazole ring makes this molecule a particularly versatile intermediate for metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, which are pivotal for constructing more complex molecular architectures . As such, it serves as a critical precursor in the synthesis of potential therapeutic agents; for instance, closely related 4-iodo-1H-pyrazole derivatives have been identified as key intermediates in the multi-step synthesis of FDA-approved drugs like the anticancer agent Crizotinib . Researchers value this compound for its utility in exploring new chemical space in drug discovery, facilitating the development of novel ligands for various biological targets . The product requires storage at 2-8°C to ensure stability . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDWHIVIKWKNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine: Structural Elucidation and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation and spectral characterization of 2-(4-iodo-1H-pyrazol-1-yl)pyridine .

Executive Summary

In modern drug discovery and organometallic chemistry, 1-aryl-1H-pyrazoles serve as critical bidentate ligands and pharmacophores. Specifically, 2-(4-iodo-1H-pyrazol-1-yl)pyridine is a highly valuable synthetic intermediate; the 2-pyridyl moiety acts as a strong directing group, while the C4-iodide on the pyrazole ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is paramount. Misassignment of the pyrazole protons or failure to recognize relativistic shielding effects on the carbon framework can lead to downstream synthetic errors. This whitepaper details the predictive and empirical frameworks for the 1 H and 13 C NMR spectral assignments of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, grounded in fundamental quantum mechanical principles and validated experimental workflows.

Structural Causality in NMR Chemical Shifts

To move beyond mere pattern matching, an application scientist must understand the stereoelectronic forces driving the chemical shifts in this bidentate system.

1 H NMR: Anisotropic Deshielding and Conformation

The 1 H NMR spectrum of 2-(4-iodo-1H-pyrazol-1-yl)pyridine is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-rich pyrazole core.

  • The Pyrazole H5 Proton ( δ ~8.60 ppm): The proton at the C5 position of the pyrazole ring is highly deshielded. This is caused by its proximity to the N1 atom, which is directly conjugated to the electron-withdrawing 2-pyridyl group. Furthermore, in solution, the molecule often adopts a planar conformation to maximize π -conjugation, placing the H5 proton in the deshielding anisotropic cone of the pyridine ring's π -system.

  • The Pyridine H6 Proton ( δ ~8.42 ppm): Located adjacent to the pyridine nitrogen, this proton experiences strong inductive electron withdrawal, pushing it downfield.

13 C NMR: The SO-HALA Effect on C-I

The most chemically fascinating feature of this molecule's 13 C NMR spectrum is the resonance of the C4 carbon on the pyrazole ring. While standard aromatic carbons resonate between 100–150 ppm, the C4 carbon attached to the iodine atom appears anomalously upfield at approximately 59.6 ppm .

This is not a classical inductive effect. It is driven by the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect [1]. The massive electron cloud of the iodine atom introduces relativistic spin-orbit coupling that propagates through the C-I bond, generating a localized paramagnetic current that highly shields the adjacent 13 C nucleus[1]. Recognizing this relativistic shielding is critical; inexperienced chemists often mistake this peak for an aliphatic impurity or solvent artifact.

Tabulated Spectral Assignments

The following tables summarize the quantitative multiplet data, coupling constants ( J ), and assignments derived from predictive structural analysis and empirical literature values for substituted pyridines and pyrazoles.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyrazole-H5 8.60Singlet (s)-1HHighly deshielded by N1 and pyridine anisotropy.
Pyridine-H6 8.42ddd4.9, 1.8, 0.81HAdjacent to pyridine nitrogen.
Pyridine-H3 7.98dt8.2, 1.01HOrtho to the pyrazole linkage.
Pyridine-H4 7.82td7.8, 1.81HPara to pyridine N; typical ortho/meta coupling.
Pyrazole-H3 7.75Singlet (s)-1HStandard pyrazole resonance; unaffected by N1.
Pyridine-H5 7.22ddd7.4, 4.9, 1.01HMeta to pyridine N; most shielded pyridine proton.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Pyridine-C2 151.2Quaternary (C)Directly bound to Pyrazole N1; highly deshielded.
Pyridine-C6 148.5Methine (CH)Adjacent to pyridine nitrogen.
Pyrazole-C3 145.3Methine (CH)Standard pyrazole C3 resonance.
Pyridine-C4 139.1Methine (CH)Para to pyridine N.
Pyrazole-C5 131.8Methine (CH)Adjacent to N1.
Pyridine-C5 122.5Methine (CH)Meta to pyridine N.
Pyridine-C3 112.4Methine (CH)Ortho to pyrazole linkage; shielded by resonance.
Pyrazole-C4 59.6Quaternary (C-I)SO-HALA Effect : Relativistic shielding by Iodine[1].

Experimental Methodology: Synthesis & Acquisition

To ensure a self-validating system, the compound must be synthesized cleanly and analyzed under strict parameters. The following protocol utilizes a Copper-catalyzed Ullmann-type C-N cross-coupling[2][3].

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-iodo-1H-pyrazole (1.2 mmol), Copper(I) iodide (5 mol%), and anhydrous K 2​ CO 3​ (2.0 mmol)[3].

  • Ligand & Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add N,N'-dimethylethylenediamine (DMEDA) (10 mol%) and anhydrous DMF (2.0 mL).

  • Thermal Coupling: Stir the heterogeneous mixture at 110 °C for 24 hours. The Cu-catalyst facilitates the selective N-arylation of the pyrazole at the N1 position[2].

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite. Wash the organic layer with water (3x) to remove DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure product.

  • NMR Sample Preparation: Dissolve 15 mg of the purified 2-(4-iodo-1H-pyrazol-1-yl)pyridine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Acquisition Parameters:

    • 1 H NMR: 400 MHz, 298 K, Number of Scans (ns) = 16, Relaxation Delay (D1) = 1.0 s, Pulse Angle = 30°.

    • 13 C NMR: 100 MHz, 298 K, Number of Scans (ns) = 512. Critical: Set Relaxation Delay (D1) = 2.0 s to ensure complete longitudinal relaxation of the quaternary Pyridine-C2 and Pyrazole-C4 carbons, preventing signal integration loss.

Logical Workflows & Visualizations

The following diagrams map the operational logic of the synthesis and the multi-dimensional NMR correlation network required to definitively prove the structure.

Workflow A Reagents: 2-Bromopyridine + 4-Iodopyrazole B Ullmann C-N Coupling (CuI, K2CO3, DMF, 110°C) A->B C Crude Product: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine B->C D Purification (Silica Gel, Hexane/EtOAc) C->D E NMR Sample Prep (15 mg in 0.6 mL CDCl3) D->E F 1H NMR Acquisition (400 MHz, 298 K) E->F G 13C NMR Acquisition (100 MHz, 298 K) E->G H Spectral Processing & Multiplet Analysis F->H G->H

Caption: Synthetic and analytical workflow for the preparation and NMR acquisition of the target compound.

NMR_Logic Core Structural Elucidation: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine H1 1H NMR (1D) Core->H1 C1 13C NMR (1D) Core->C1 COSY COSY (1H-1H) Spin System Mapping H1->COSY HMBC HMBC (1H-13C) Long-Range Connectivity H1->HMBC HSQC HSQC (1H-13C) Direct C-H Mapping H1->HSQC C1->HMBC C1->HSQC Pz_I SO-HALA Effect C4-I (~59 ppm) C1->Pz_I Pyr Pyridine Ring Coupling Network COSY->Pyr Pyr_C Pyridine C2 & Pyrazole N1 Linkage Validation HMBC->Pyr_C HSQC->Pz_I

Caption: 2D NMR correlation logic used to validate inter-ring connectivity and the C-I heavy atom effect.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences, 2023.

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates. ChemRxiv, 2023.

  • 3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazoles. Journal of Molecular Catalysis A: Chemical, 2014.

Sources

Synthesis, Safety, and Application of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine (CAS: 777881-98-8) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on structurally rigid, functionally dense building blocks. 2-(4-Iodo-1H-pyrazol-1-yl)pyridine (CAS: 777881-98-8)[1] has emerged as a privileged scaffold in the development of kinase inhibitors and transition-metal ligands. This compound marries a bidentate nitrogen motif—capable of potent hydrogen-bond accepting and metal chelation—with an orthogonal, highly reactive iodine handle at the C4 position of the pyrazole ring.

This technical guide provides a comprehensive overview of the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows required to effectively utilize this molecule in late-stage drug diversification.

Physicochemical Profiling & Material Safety Data (MSDS)

Reliable analytical data (NMR, HPLC, LC-MS) and proper handling protocols are critical for maintaining batch-to-batch reproducibility in drug discovery[2]. Below is the consolidated physicochemical and safety profile for the compound.

ParameterValue / Description
Chemical Name 2-(4-Iodo-1H-pyrazol-1-yl)pyridine
CAS Registry Number 777881-98-8[1]
Molecular Formula C8H6IN3[3]
Molecular Weight 271.06 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O
Storage Conditions 2–8°C, inert atmosphere (Argon/N2), protect from light (iodides are photo-sensitive)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
GHS Precautionary P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact response)
Signal Word Warning

Mechanistic Rationale: The Pyridyl-Pyrazole Pharmacophore

The strategic value of 2-(4-iodo-1H-pyrazol-1-yl)pyridine lies in its dual functionality:

  • The Hinge-Binding Core: The pyridine and pyrazole nitrogen atoms are perfectly spaced to act as a bidentate ligand or a dual hydrogen-bond acceptor system. In kinase inhibitor design, this motif frequently interacts with the ATP-binding pocket's hinge region, anchoring the drug to the target enzyme.

  • The C4-Iodine Handle: The choice of iodine over bromine or chlorine is a deliberate mechanistic optimization. The carbon-iodine (C-I) bond has a lower bond dissociation energy (~240 kJ/mol) compared to C-Br (~280 kJ/mol). This facilitates rapid, low-temperature oxidative addition by Palladium(0) species, enabling downstream cross-coupling reactions (e.g., Suzuki, Sonogashira) that tolerate sensitive functional groups elsewhere on the molecule ().

Experimental Workflows: Self-Validating Synthesis Protocols

Retrosynthetic Strategy & Causality

Direct cross-coupling of 4-iodopyrazole with 2-bromopyridine often yields complex mixtures due to competing reactions at the iodine center. A more robust, high-yielding strategy involves a two-step sequence: first, the construction of the core via a Copper-catalyzed Ullmann-type C-N coupling, followed by highly regioselective electrophilic iodination.

G A 2-Bromopyridine + 1H-Pyrazole B CuI, K2CO3 DMF, 110°C (Ullmann Coupling) A->B C 2-(1H-pyrazol-1-yl)pyridine B->C C-N Bond Formation D NIS, TFA (cat.) MeCN, RT (Electrophilic Iodination) C->D E 2-(4-iodo-1H-pyrazol-1-yl)pyridine CAS: 777881-98-8 D->E Regioselective Iodination

Workflow for the two-step synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Protocol A: Copper-Catalyzed C-N Bond Formation

Objective: Synthesize the 2-(1H-pyrazol-1-yl)pyridine core. Causality: Copper(I) iodide is used in combination with a diamine ligand to stabilize the active Cu(I) species and prevent its disproportionation or oxidation to inactive Cu(II).

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with CuI (0.1 equiv), K2CO3 (2.0 equiv), and 1H-pyrazole (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Reagent Addition: Add anhydrous DMF (0.5 M), followed by 2-bromopyridine (1.0 equiv) and N,N'-dimethylethylenediamine (0.2 equiv).

  • Reaction: Heat the sealed mixture to 110°C with vigorous stirring for 16 hours.

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the 2-bromopyridine peak (m/z 158/160) is consumed and the intermediate (m/z 146[M+H]+) constitutes >95% of the total ion current.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 10% aqueous NH4OH. Self-Validation: The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH3)4]2+ complex), confirming the successful extraction of the copper catalyst from the organic phase.

Protocol B: Regioselective Electrophilic Iodination

Objective: Install the iodine handle exclusively at the C4 position. Causality: The pyrazole nitrogen atoms direct electrophilic aromatic substitution to the C4 position via resonance stabilization of the Wheland intermediate. Trifluoroacetic acid (TFA) is added to protonate the carbonyl oxygen of N-Iodosuccinimide (NIS), drastically enhancing the electrophilicity of the iodine atom ().

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(1H-pyrazol-1-yl)pyridine (1.0 equiv) in anhydrous Acetonitrile (0.3 M) under Argon.

  • Activation: Add TFA (0.1 equiv) and stir for 5 minutes.

  • Iodination: Add NIS (1.05 equiv) in three equal portions over 30 minutes. Staggered addition controls the exotherm and prevents over-halogenation (di-iodination).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC): Analyze via LC-MS. Look for the target mass m/z 272 [M+H]+ and strictly verify the absence of di-iodinated byproducts (m/z 398).

  • Workup: Quench the reaction with saturated aqueous Na2S2O3. Self-Validation: The immediate disappearance of any yellow/brown tint in the solution confirms the complete reduction of unreacted electrophilic iodine species. Extract with DCM, dry over Na2SSO4, and concentrate to yield the final product.

Downstream Diversification: Palladium-Catalyzed Cross-Coupling

Once synthesized, 2-(4-iodo-1H-pyrazol-1-yl)pyridine serves as a master template for generating Structure-Activity Relationship (SAR) libraries via Suzuki-Miyaura coupling.

G Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex [Py-Pyz]-Pd(II)-I Pd0->PdII_Ox + 2-(4-iodo-1H-pyrazol-1-yl)pyridine (Oxidative Addition) PdII_Trans Pd(II) Transmetalation Complex [Py-Pyz]-Pd(II)-R PdII_Ox->PdII_Trans + R-B(OH)2, Base (Transmetalation) PdII_Trans->Pd0 (Reductive Elimination) Product Diversified SAR Product [Py-Pyz]-R PdII_Trans->Product Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for downstream diversification.

Protocol C: Suzuki-Miyaura Coupling

  • Combine 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degas via sparging with Argon for 10 minutes.

  • Heat at 90°C for 4 hours.

  • Validation Checkpoint (IPC): Monitor via UPLC-MS. Expert Insight: The presence of a dehalogenated byproduct (m/z 146) indicates successful oxidative addition but failed transmetalation, signaling that the base concentration or water ratio needs optimization.

Conclusion

The rational integration of 2-(4-iodo-1H-pyrazol-1-yl)pyridine into drug discovery pipelines accelerates the identification of novel therapeutic agents. By leveraging its unique physicochemical properties and employing self-validating, mechanistically sound protocols, researchers can ensure high-fidelity synthesis and rapid downstream diversification of this critical building block.

References

  • ChemSrc Database. "CAS 777881-98-8 Properties and Molecular Data." ChemSrc. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Poli, G., et al. (2008). "Regioselective Halogenation of Pyrazoles: Synthetic Methodologies and Mechanistic Insights." Journal of Organic Chemistry. Available at:[Link]

Sources

crystallographic data and X-ray structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the crystallographic and structural characteristics of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its synthesis, crystallization, and X-ray structure analysis.

Introduction: The Significance of Pyrazole-Pyridine Scaffolds

The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, pyrazole and its derivatives are integral to a wide array of therapeutic agents due to their metabolic stability and diverse biological activities.[1] Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1]

The fusion of a pyrazole ring with a pyridine ring, as seen in 2-(4-iodo-1H-pyrazol-1-yl)pyridine, can lead to compounds with enhanced pharmacological profiles, potentially through synergistic effects of the two moieties.[2][3] Pyrazolopyridine derivatives have been explored for a range of therapeutic applications, including the treatment of cancer, microbial infections, inflammation, and neurodegenerative diseases.[2][3] The structural rigidity and Lewis base characteristics of the pyrazole-pyridine core also make it a versatile ligand in coordination chemistry and catalysis.[4] The specific compound, 2-(4-iodo-1H-pyrazol-1-yl)pyridine, is a known chemical entity with the CAS number 777881-98-8.[5]

Methodology: Synthesis, Crystallization, and Structure Determination

The successful X-ray crystallographic analysis of a compound is predicated on the availability of high-quality single crystals. This section details a robust methodology for the synthesis, purification, and crystallization of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, followed by a standard protocol for its structural elucidation via single-crystal X-ray diffraction.

Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

A plausible and efficient synthesis of the title compound can be adapted from established procedures for similar N-aryl pyrazoles. A practical approach involves a multi-step sequence commencing with the coupling of pyrazole and 2-chloropyridine, followed by iodination.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine pyrazole (1.0 eq.), 2-chloropyridine (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in dimethylformamide (DMF).

    • Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(1H-pyrazol-1-yl)pyridine.

  • Step 2: Iodination of 2-(1H-pyrazol-1-yl)pyridine.

    • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The resulting crude 2-(4-iodo-1H-pyrazol-1-yl)pyridine can be further purified by recrystallization.

Crystallization

The growth of diffraction-quality single crystals is a critical step. For organic molecules like 2-(4-iodo-1H-pyrazol-1-yl)pyridine, slow evaporation of a saturated solution is a commonly successful technique.

Experimental Protocol: Crystallization

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane, or dichloromethane/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Colorless, prism-shaped crystals suitable for X-ray diffraction should form over several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the solid state is achieved through single-crystal X-ray diffraction.[6][7][8]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected and mounted on a goniometer head.[6]

  • Data Collection:

    • X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[4]

    • The crystal is maintained at a low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations.[9]

    • A series of diffraction images are collected over a range of crystal orientations.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson synthesis.

    • The structural model is then refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Structure

While the specific crystallographic information file (CIF) for 2-(4-iodo-1H-pyrazol-1-yl)pyridine is not publicly available as of this writing, the expected structural parameters can be inferred from closely related, structurally characterized compounds such as 4-iodo-1H-pyrazole and other pyridyl-pyrazole derivatives.[4][10][11]

Expected Crystallographic Parameters

The following table summarizes the anticipated crystallographic data for 2-(4-iodo-1H-pyrazol-1-yl)pyridine, based on analyses of similar structures.

ParameterExpected Value/System
Chemical FormulaC₈H₆IN₃
Formula Weight271.06 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Z (molecules per unit cell)4
Temperature100 K or 173 K
RadiationMo Kα (λ = 0.71073 Å)
Molecular Geometry

The molecular structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine is characterized by a planar pyrazole ring linked to a planar pyridine ring via a C-N bond.

Bond Lengths and Angles: The C-I bond length is expected to be in the range of 2.08-2.10 Å. The internal bond angles of the pyrazole and pyridine rings will conform to their aromatic nature. The dihedral angle between the pyrazole and pyridine rings is a key conformational feature. In a related structure, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)-pyridinium dichloroiodide, the dihedral angle between the aromatic rings is 14.9 (2)°.[12] A similar, relatively small dihedral angle is expected for the title compound, indicating a near-coplanar arrangement.

Supramolecular Interactions: In the solid state, the crystal packing is likely to be influenced by non-covalent interactions. While the title compound lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds may be present, linking molecules into supramolecular arrays.[9][10] Halogen bonding involving the iodine atom is also a possibility.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine with atom numbering.

Caption: Molecular structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding the synthesis, crystallization, and structural analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine. The methodologies described herein are robust and grounded in established chemical and crystallographic principles. The structural insights, derived from the analysis of closely related compounds, offer a valuable predictive model for the molecular geometry and supramolecular interactions of the title compound.

The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials.[13][14] A detailed understanding of the three-dimensional structure of derivatives like 2-(4-iodo-1H-pyrazol-1-yl)pyridine is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation molecules with enhanced efficacy and selectivity. Future work should focus on obtaining the definitive crystal structure of this compound to validate the predictive models presented and to further elucidate the subtle interplay of steric and electronic effects that govern its solid-state architecture.

References

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.).
  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022, September 15).
  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2026, January 21). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm.
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20).
  • Synthesis of novel pyrazole derivatives for drug discovery. (n.d.). Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 10). ResearchGate.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025, August 6). ResearchGate.
  • (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2025, August 7). ResearchGate.
  • 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)-pyridinium dichloroiodide. (2007, September 15). R Discovery.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). PMC.
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An In-depth Technical Guide to 2-(4-iodo-1H-pyrazol-1-yl)pyridine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Pyrazole-Pyridine Scaffolds

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings represents a privileged scaffold, consistently appearing in a multitude of clinically successful pharmaceuticals.[1] The pyrazole moiety, a five-membered diazole, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and a tunable electronic nature.[2] When coupled with the pyridine ring, a bioisostere of benzene with enhanced solubility and protein interaction potential, the resulting bicyclic system becomes a powerful tool in the design of targeted therapeutics.[3] This guide focuses on a particularly valuable derivative, 2-(4-iodo-1H-pyrazol-1-yl)pyridine, a versatile building block whose strategic iodination opens a gateway for diverse molecular elaborations, particularly in the synthesis of kinase inhibitors and other complex drug candidates.[4]

Core Molecular and Physical Properties

The fundamental physicochemical properties of 2-(4-iodo-1H-pyrazol-1-yl)pyridine are crucial for its application in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and infer others based on closely related structures.

PropertyValueSource/Reference
CAS Number 777881-98-8[5]
Molecular Formula C₈H₆IN₃[5]
Exact Molecular Weight 271.06 g/mol [5]
Appearance Likely an off-white to pale yellow solidInferred from similar iodo-pyrazoles[4]
Storage Conditions 2-8°C[5]
SMILES IC1=CN(C2=NC=CC=C2)N=C1[5]
In-depth Look at Molecular Structure

The structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, characterized by the covalent bond between the pyrazole nitrogen (N1) and the pyridine carbon (C2), is key to its utility. The iodine atom at the C4 position of the pyrazole ring is the most reactive site for synthetic modification.

Caption: Molecular structure of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Synthesis and Methodologies: A Rational Approach

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine can be approached through a logical, multi-step process that leverages established heterocyclic chemistry principles. The causality behind the chosen synthetic route is to first construct the less reactive pyrazole-pyridine linkage and then introduce the reactive iodine handle.

Proposed Synthetic Workflow

A robust synthesis would likely involve two key transformations: the N-arylation of 4-iodopyrazole with a suitable pyridine precursor, or the N-pyridylation of pyrazole followed by a regioselective iodination. The latter is often preferred to avoid potential side reactions with the iodo group during the coupling step.

G cluster_step1 Step 1: N-Pyridylation cluster_step2 Step 2: Iodination pyrazole Pyrazole intermediate1 2-(1H-Pyrazol-1-yl)pyridine pyrazole->intermediate1 Nucleophilic Aromatic Substitution pyridine 2-Halopyridine pyridine->intermediate1 intermediate1_2 2-(1H-Pyrazol-1-yl)pyridine final_product 2-(4-iodo-1H-pyrazol-1-yl)pyridine intermediate1_2->final_product Electrophilic Aromatic Substitution iodinating_agent Iodinating Agent (e.g., NIS, I₂/H₂O₂) iodinating_agent->final_product

Caption: Proposed synthetic workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine

  • To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C. The choice of a strong base is critical to deprotonate the pyrazole, forming the nucleophilic pyrazolide anion.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 2-chloropyridine or 2-bromopyridine (1.0 eq) to the reaction mixture. 2-halopyridines are excellent electrophiles for nucleophilic aromatic substitution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

  • Dissolve 2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution. NIS is a mild and effective iodinating agent for electron-rich aromatic systems like pyrazoles.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the C4 position of the pyrazole being the most nucleophilic.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography to yield 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and pyridine rings. The pyrazole protons at the C3 and C5 positions will likely appear as singlets or doublets in the aromatic region. The pyridine protons will exhibit a more complex splitting pattern characteristic of a substituted pyridine ring.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C4 of the pyrazole) will show a characteristic upfield shift compared to the non-iodinated analogue due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the exact mass of the molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₈H₇IN₃⁺. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be clearly visible.

Applications in Drug Discovery and Development

The true value of 2-(4-iodo-1H-pyrazol-1-yl)pyridine lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the facile introduction of a wide range of substituents at the C4 position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A notable example of the utility of a similar scaffold, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is its use as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[6] This highlights the importance of iodo-pyrazole building blocks in the development of targeted cancer therapies.

Conclusion

2-(4-iodo-1H-pyrazol-1-yl)pyridine is a high-value chemical entity for researchers and scientists in the field of drug discovery. Its unique structural features, combined with the synthetic versatility afforded by the iodo-substituent, make it an ideal starting material for the creation of diverse chemical libraries and the targeted synthesis of complex pharmaceutical agents. A thorough understanding of its physical properties, a rational synthetic approach, and comprehensive analytical characterization are paramount to unlocking its full potential in the development of next-generation therapeutics.

References

  • PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • Metz, A. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Couture, A., et al. (2007). Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. ChemInform, 38(33).
  • Nafie, M. S., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(53), 34635-34647. [Link]

  • PubChemLite. 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid. [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951.
  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Journal of Saudi Chemical Society, 18(5), 518-528.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Nafie, M. S., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(53), 34635-34647.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). Bioorganic & Medicinal Chemistry, 20(15), 4649-4663.
  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2).
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Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Objective: To provide a mechanistically grounded, self-validating methodology for the palladium-catalyzed C4-arylation/heteroarylation of the privileged 2-(1H-pyrazol-1-yl)pyridine scaffold.

Mechanistic Rationale & Substrate Profiling

The 2-(1H-pyrazol-1-yl)pyridine framework is a highly sought-after motif in medicinal chemistry, frequently serving as a core scaffold for kinase inhibitors and CNS-active therapeutics. Functionalizing this scaffold at the pyrazole C4 position via the Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyridine presents unique organometallic advantages and challenges.

The Causality of Experimental Choices
  • Electrophilic Activation: The C4 position of the pyrazole ring is typically electron-rich, making oxidative addition difficult for standard aryl chlorides or bromides. However, the inherently weak carbon-iodine (C-I) bond overcomes this electronic deactivation, readily undergoing oxidative addition to the Pd(0) active species[1].

  • Mitigating Chelation-Induced Catalyst Poisoning: The substrate possesses two nitrogen atoms (the pyridine nitrogen and the pyrazole N2) capable of acting as a bidentate N,N-ligand. This structural feature risks chelating the palladium catalyst, displacing active ligands, and stalling the reaction. To counteract this, strongly coordinating bidentate phosphine ligands (e.g., dppf in Pd(dppf)Cl₂) or rapid microwave irradiation are employed to kinetically drive the catalytic cycle forward before catalyst deactivation can occur[2].

  • Base and Solvent Synergy: The addition of water to the organic solvent (e.g., 1,4-Dioxane/H₂O or DME/H₂O) is non-negotiable. Water dissolves the inorganic base (such as Cs₂CO₃), facilitating the formation of the reactive boronate complex [R−B(OH)3​]− . This negatively charged intermediate is strictly required to increase the nucleophilicity of the organic group for the transmetalation step[1].

Catalytic Cycle Visualization

The following diagram illustrates the specific Suzuki-Miyaura catalytic cycle for 2-(4-iodo-1H-pyrazol-1-yl)pyridine, highlighting the critical phases where experimental parameters exert their influence.

SuzukiCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4] OxAdd Oxidative Addition Formation of Pd(II) Complex Pd0->OxAdd + Ar-I TransMet Transmetalation Transfer of R Group OxAdd->TransMet + R-B(OH)3- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Pyrazole Product (Ar-R) RedElim->Product Substrate 2-(4-iodo-1H-pyrazol-1-yl)pyridine (Ar-I) Substrate->OxAdd BoronicAcid R-B(OH)2 + Base (Boronate Formation) BoronicAcid->TransMet

Generalized Suzuki-Miyaura Catalytic Cycle for 4-Iodopyrazole Derivatives.

Quantitative Data & Optimization Matrix

The success of the coupling is highly dependent on the catalyst-base-solvent triad. The table below synthesizes quantitative optimization data for 4-iodopyrazole cross-couplings, allowing researchers to select the optimal conditions based on their specific laboratory capabilities[1],[2].

Table 1: Reaction Optimization Parameters for 4-Iodopyrazole Couplings

ParameterProtocol A: Conventional ThermalProtocol B: Microwave-AssistedMechanistic Purpose
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (2 mol%)Mediates oxidative addition & reductive elimination.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)Activates boronic acid to reactive boronate.
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (3:1)Solubilizes both organic substrate and inorganic base.
Temperature 90 °C90 °CProvides activation energy for transmetalation.
Time 6 - 12 hours5 - 12 minutesMicrowave heating drastically reduces reaction time.
Typical Yield 75% - 85%89% - 94%Microwave limits protodeboronation of boronic acids.

Experimental Workflows & Methodologies

Workflow Visualization

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Cross-Coupling Microwave (90°C) Prep->Reaction Workup 3. Quench & Extract EtOAc / Brine Reaction->Workup Purify 4. Purification Silica Gel Flash Workup->Purify Validate 5. Validation LC-MS & 1H NMR Purify->Validate

Step-by-Step Experimental Workflow for Microwave-Assisted Cross-Coupling.

Protocol A: Microwave-Assisted High-Throughput Coupling (Recommended)

This method is highly recommended for library synthesis and when utilizing sensitive heteroaryl boronic acids that are prone to thermal decomposition[2].

  • Reagent Loading: To a microwave-safe reactor vial, add 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 equiv, e.g., 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (2.5 equiv, 1.25 mmol, 407.3 mg)[1].

  • Solvent Introduction & Degassing: Add DME (3.0 mL) and deionized H₂O (1.0 mL). Critical Step: Purge the vial with a stream of dry Nitrogen or Argon for 5 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, which will permanently halt the reaction.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place it in the microwave reactor and irradiate at 90 °C for 10 minutes[2].

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the base and remove inorganic salts. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Conventional Thermal Coupling (Scale-Up)

Utilized when microwave reactors are unavailable or when scaling the reaction beyond 5 grams.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration relative to the iodide). Bubble Argon through the suspension for 15 minutes[1].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive flow of Argon. The bidentate dppf ligand is chosen here to prevent the product's pyridine-pyrazole motif from chelating the palladium over the extended 12-hour heating period.

  • Heating: Attach a reflux condenser, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously for 6–12 hours under an Argon atmosphere[1].

  • Workup: Follow the exact extraction and isolation steps outlined in Protocol A.

Self-Validating Systems: Analytical Checkpoints

A protocol is only as reliable as its validation metrics. To ensure a self-validating workflow, researchers must establish clear analytical checkpoints to confirm both the consumption of the starting material and the successful formation of the C-C bond[3].

  • LC-MS Validation: Extract a 10 µL reaction aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The system is validated when the starting mass ( m/z 271.97 for C8​H6​IN3​ ) is fully consumed. Crucially, the distinct M / M+2 isotope pattern characteristic of iodinated compounds will disappear, replaced by the exact mass of the cross-coupled product.

  • ¹H NMR Diagnostic Shifts: In the ¹H NMR spectrum, the highly deshielded C3 and C5 protons of the pyrazole ring (typically appearing as two distinct singlets between δ 7.5 - 8.5 ppm) will exhibit a diagnostic chemical shift upon the introduction of the new C4-aryl group due to changes in the local magnetic anisotropic environment. The disappearance of the C4-H proton signal (if comparing to a non-iodinated precursor) further validates the substitution[3].

Sources

The Strategic Utility of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has cemented the importance of versatile molecular scaffolds that can be readily and strategically modified. Among these, N-heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as privileged structures in medicinal chemistry.[1][2][3][4] This is attributed to their ability to engage in a variety of biological interactions and their synthetic tractability. The building block, 2-(4-iodo-1H-pyrazol-1-yl)pyridine , represents a particularly valuable asset in this context. Its unique structural features—a pyridine ring for potential hydrogen bonding and solubility enhancement, a stable pyrazole core, and a strategically placed iodine atom—make it a powerful tool for the synthesis of diverse compound libraries, especially in the realm of kinase inhibitors.[1][5]

The iodine atom at the 4-position of the pyrazole ring is the key to this molecule's utility. It serves as a versatile synthetic handle for introducing a wide range of molecular fragments through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6][7][8] This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substitution at this position, a crucial step in the optimization of lead compounds.

A prime example of the successful application of a similar 4-iodopyrazole scaffold is in the synthesis of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small-cell lung cancer.[6][9] The synthesis of Crizotinib relies on a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlighting the industrial and therapeutic relevance of this class of compounds.[9]

This document provides a comprehensive guide to the synthesis, handling, and application of 2-(4-iodo-1H-pyrazol-1-yl)pyridine as a building block in drug discovery programs.

Synthesis and Characterization

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine can be achieved through a straightforward and scalable two-step process starting from commercially available reagents. The general synthetic workflow is depicted below.

Synthesis_Workflow 2-Chloropyridine 2-Chloropyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyridine->SNAr_Reaction Pyrazole Pyrazole Pyrazole->SNAr_Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SNAr_Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->SNAr_Reaction Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Iodination Electrophilic Iodination Iodinating Agent (e.g., NIS)->Iodination Solvent_Iodination (e.g., Acetonitrile) Solvent_Iodination (e.g., Acetonitrile) Solvent_Iodination (e.g., Acetonitrile)->Iodination 2-(1H-Pyrazol-1-yl)pyridine 2-(1H-Pyrazol-1-yl)pyridine SNAr_Reaction->2-(1H-Pyrazol-1-yl)pyridine Step 1 2-(1H-Pyrazol-1-yl)pyridine->Iodination 2-(4-Iodo-1H-pyrazol-1-yl)pyridine 2-(4-Iodo-1H-pyrazol-1-yl)pyridine Iodination->2-(4-Iodo-1H-pyrazol-1-yl)pyridine Step 2

Caption: General synthetic workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine

This protocol describes the nucleophilic aromatic substitution reaction between 2-chloropyridine and pyrazole.

Materials:

  • 2-Chloropyridine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-chloropyridine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.

Protocol 2: Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

This protocol details the regioselective iodination of the pyrazole ring.

Materials:

  • 2-(1H-Pyrazol-1-yl)pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Applications in Cross-Coupling Reactions

The C-I bond in 2-(4-iodo-1H-pyrazol-1-yl)pyridine is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents at the 4-position of the pyrazole ring.

Cross_Coupling_Reactions Building_Block 2-(4-Iodo-1H-pyrazol-1-yl)pyridine Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) Building_Block->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Building_Block->Sonogashira_Coupling Buchwald_Hartwig_Coupling Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Building_Block->Buchwald_Hartwig_Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Suzuki_Coupling Terminal_Alkyne R-C≡CH Terminal_Alkyne->Sonogashira_Coupling Amine R2NH Amine->Buchwald_Hartwig_Coupling Aryl_Product 2-(4-Aryl-1H-pyrazol-1-yl)pyridine Suzuki_Coupling->Aryl_Product Alkynyl_Product 2-(4-Alkynyl-1H-pyrazol-1-yl)pyridine Sonogashira_Coupling->Alkynyl_Product Amino_Product 2-(4-Amino-1H-pyrazol-1-yl)pyridine Buchwald_Hartwig_Coupling->Amino_Product

Caption: Key cross-coupling reactions utilizing the title building block.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl or heteroaryl boronic acid with 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture to 80-110 °C under an inert atmosphere and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted pyrazole derivative.

Application in Kinase Inhibitor Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][10] The 2-(4-substituted-1H-pyrazol-1-yl)pyridine motif can be strategically employed to target the hinge region of the kinase ATP binding site, a common strategy in kinase inhibitor design. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituted pyrazole can occupy the hydrophobic pocket.

The following table summarizes the potential of this building block in generating kinase inhibitors by showcasing hypothetical IC₅₀ values for a generic kinase target based on different R groups introduced via cross-coupling.

R Group (at pyrazole C4)Synthetic RouteHypothetical Kinase IC₅₀ (nM)Rationale for Activity
4-MethoxyphenylSuzuki Coupling50The methoxy group can form favorable interactions within the active site.
3-AminophenylSuzuki Coupling25The amino group can act as an additional hydrogen bond donor.
PhenylethynylSonogashira Coupling75The linear alkyne linker can probe deeper into the binding pocket.
MorpholinoBuchwald-Hartwig150The morpholine group can enhance solubility and provide polar contacts.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in SNAr reaction Incomplete reaction; inefficient base.Increase reaction time and/or temperature. Use a stronger base like Cs₂CO₃.
Multiple iodination products Reaction conditions too harsh.Add NIS portion-wise at a lower temperature.
Decomposition of boronic acid High temperature; prolonged reaction time.Use a milder base (e.g., NaHCO₃); shorten the reaction time.
Low yield in cross-coupling Inactive catalyst; poor choice of ligand/base.Use a fresh catalyst; screen different ligands and bases.

Conclusion

2-(4-Iodo-1H-pyrazol-1-yl)pyridine is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and reactivity in a variety of cross-coupling reactions allow for the rapid generation of diverse compound libraries. This enables the efficient exploration of structure-activity relationships, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the potential of this powerful synthetic intermediate in their drug discovery endeavors.

References

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Patents are available for this chemical structure: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Google Patents. (n.d.). Pyridine compounds as inhibitors of kinase.
  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3283.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Semantic Scholar. (n.d.).
  • Burschka, J., et al. (n.d.). Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-type dopant for organic semiconductors and its application in highly efficient solid-state dye-sensitized solar cells.
  • PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof.
  • Googleapis.com. (2023). REVIEW OF CURRENT ADVANCEMENTS IN THE USE OF PYRAZOLE DERIVATIVES AS ANTICANCER AGENTS IN SEVERAL CELL LINES.
  • PubMed. (2007). Benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Semantic Scholar. (2021).
  • Googleapis.com. (2016).
  • BLDpharm. (n.d.). 2-(4-Iodo-1H-pyrazol-1-yl)pyridine.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • MDPI. (n.d.).
  • PMC. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • ACS Publications. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022). Chemical Biology & Drug Design, 100(3), 376-388.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • MDPI. (2021).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Deriv
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • PubMed. (2025). Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).

Sources

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine in Coordination Chemistry and Drug Discovery

The confluence of coordination chemistry and medicinal chemistry has paved the way for the development of novel therapeutic agents with unique mechanisms of action.[1][2][3][4][5] Transition metal complexes, in particular, offer a versatile platform for drug design due to their diverse coordination geometries, accessible redox states, and the ability to modulate the ligand's properties upon complexation.[1][4][5] Within this context, the ligand 2-(4-iodo-1H-pyrazol-1-yl)pyridine has emerged as a molecule of significant interest.

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes featuring the 2-(4-iodo-1H-pyrazol-1-yl)pyridine ligand. The presence of the iodo-substituent on the pyrazole ring offers a strategic handle for further functionalization via cross-coupling reactions, making these complexes valuable synthons in drug discovery and materials science.[6][7] The bidentate N,N-coordination motif provided by the pyridine and pyrazole rings allows for the formation of stable complexes with a variety of transition metals, including but not limited to palladium and copper.[8][9][10][11][12][13][14]

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to adapt and troubleshoot these methods for their specific needs.

PART 1: Ligand Synthesis - Preparation of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

A reliable synthesis of the ligand is the cornerstone of preparing its metal complexes. The following protocol is a robust method for the preparation of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, which involves the initial iodination of pyrazole followed by its N-arylation with 2-chloropyridine.

Protocol 1: Synthesis of 4-Iodopyrazole

The direct iodination of pyrazole is a common and effective method.[15][16][17]

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyrazole (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • In a separate beaker, prepare the iodinating agent by dissolving iodine (1.1 eq) and potassium iodide (1.1 eq) in a minimal amount of deionized water.

  • Slowly add the iodine solution to the pyrazole solution at room temperature with vigorous stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole as a solid.

Protocol 2: Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

The N-arylation of 4-iodopyrazole with a suitable 2-halopyridine is a common strategy.[18]

Materials:

  • 4-Iodopyrazole

  • 2-Chloropyridine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-iodopyrazole (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide, add 2-chloropyridine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

PART 2: Synthesis of Transition Metal Complexes

The following protocols detail the synthesis of palladium(II) and copper(II) complexes with 2-(4-iodo-1H-pyrazol-1-yl)pyridine. These methods are based on established procedures for similar pyrazolyl-pyridine ligands and can be adapted for other transition metals.[8][9][11][14]

Protocol 3: Synthesis of Dichloro[2-(4-iodo-1H-pyrazol-1-yl)pyridine]palladium(II)

This protocol describes the synthesis of a square planar palladium(II) complex.

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

  • Palladium(II) Chloride (PdCl₂)

  • Acetonitrile (CH₃CN) or a mixture of Dichloromethane and Methanol

  • Diethyl Ether

Procedure:

  • Dissolve Palladium(II) Chloride (1.0 eq) in a minimal amount of acetonitrile by gentle heating and stirring.

  • In a separate flask, dissolve 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 eq) in acetonitrile.

  • Slowly add the ligand solution to the palladium(II) chloride solution at room temperature.

  • A precipitate should form upon addition. Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum to yield the palladium(II) complex.

Protocol 4: Synthesis of Diacetato[bis(2-(4-iodo-1H-pyrazol-1-yl)pyridine)]copper(II)

This protocol outlines the synthesis of a copper(II) complex.

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl Ether

Procedure:

  • Dissolve Copper(II) Acetate Monohydrate (1.0 eq) in methanol by stirring.

  • In a separate flask, dissolve 2-(4-iodo-1H-pyrazol-1-yl)pyridine (2.0 eq) in methanol.

  • Add the ligand solution dropwise to the copper(II) acetate solution with continuous stirring at room temperature.

  • A color change and/or precipitation should be observed. Stir the reaction mixture for 3-5 hours at room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the isolated solid with cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over calcium chloride.[8]

PART 3: Characterization of the Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Ligand (2-(4-iodo-1H-pyrazol-1-yl)pyridine) Metal Complexes
¹H NMR Provides information on the proton environment, confirming the structure and purity.Can show shifts in the ligand's proton signals upon coordination to the metal center.
¹³C NMR Confirms the carbon framework of the molecule.Can also show shifts in the ligand's carbon signals upon complexation.
Mass Spectrometry (MS) Confirms the molecular weight of the ligand.Confirms the molecular weight of the complex and can provide information on its fragmentation pattern.
FT-IR Spectroscopy Shows characteristic vibrational frequencies for the pyridine and pyrazole rings.Can show shifts in the ligand's vibrational bands upon coordination and the presence of new bands corresponding to metal-ligand vibrations.
Elemental Analysis Determines the percentage composition of C, H, and N, confirming the empirical formula.Confirms the stoichiometry of the metal complex.
X-ray Crystallography Provides the definitive solid-state structure of the ligand.Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry of the metal center.

PART 4: Applications in Drug Discovery and Catalysis

The unique structural features of transition metal complexes with 2-(4-iodo-1H-pyrazol-1-yl)pyridine open up a wide range of potential applications.

Catalysis

Palladium complexes are renowned for their catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[6][7][19][20] The prepared palladium(II) complex can be investigated as a pre-catalyst for reactions such as:

  • Suzuki-Miyaura Coupling: The iodo-substituent on the pyrazole ring of the complexed ligand can itself be a site for cross-coupling, allowing for the synthesis of more complex, functionalized ligands and potentially bimetallic complexes.

  • Heck and Sonogashira Couplings: These complexes can be screened for their catalytic efficiency in forming carbon-carbon bonds, crucial for building molecular complexity.

G cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with R-X) Pd(II)Complex R-Pd(II)-X(L) Transmetalation Transmetalation (with R'-M) Reductive_Elimination Reductive Elimination Product R-R' Product

Drug Development

The incorporation of transition metals into organic scaffolds can lead to compounds with enhanced biological activity.[1][2][3][4][5] The prepared complexes can be evaluated for various therapeutic applications:

  • Anticancer Agents: Many metal complexes exhibit cytotoxic properties against cancer cell lines. The planar nature of the palladium complex and the potential for the copper complex to undergo redox cycling make them interesting candidates for anticancer screening.[8][10]

  • Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to act as inhibitors for specific enzymes involved in disease pathways.

  • Bioimaging: The development of luminescent or redox-active metal complexes for imaging applications is a growing field of research.

G Ligand 2-(4-iodo-1H-pyrazol-1-yl)pyridine Complex Metal Complex Ligand->Complex Metal Transition Metal (e.g., Pd, Cu) Metal->Complex Catalysis Catalysis (Cross-Coupling) Complex->Catalysis Drug_Discovery Drug Discovery (Anticancer, Enzyme Inhibition) Complex->Drug_Discovery

Conclusion

This application note provides a detailed guide for the synthesis and characterization of transition metal complexes with the versatile ligand 2-(4-iodo-1H-pyrazol-1-yl)pyridine. The provided protocols are designed to be a valuable resource for researchers in both academic and industrial settings. The strategic placement of the iodo-substituent offers a unique opportunity for further molecular elaboration, making these complexes highly attractive building blocks for the development of novel catalysts and therapeutic agents. The exploration of the coordination chemistry of this ligand with a broader range of transition metals is a promising avenue for future research.

References

  • The Scope Of Metal Complexes In Drug Design - A Review. [Link]

  • METAL COMPLEXES IN DRUG RESEARCH - A REVIEW. [Link]

  • Metal Complexes in Medicine An Overview and Update from Drug Design Perspective. [Link]

  • Metal Complexes for Therapeutic Applications - PMC. [Link]

  • Transition metal complexes and their application in drugs and cosmetics – A Review - Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. [Link]

  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. [Link]

  • Syntheses and structures of copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide and their excellent performance in the syntheses of nitriles and aldehydes - Dalton Transactions (RSC Publishing). [Link]

  • New (η3-Allyl)palladium Complexes with Pyridylpyrazole Ligands: Synthesis, Characterization, and Study of the Influence of N1 Substituents on the Apparent Allyl Rotation | Organometallics - ACS Publications. [Link]

  • Palladium complexes of multidentate pyrazolylmethyl pyridine ligands: Synthesis, structures and phenylacetylene polymerization | Request PDF - ResearchGate. [Link]

  • Pyrazolylpropanoate Complexes of Palladium(II) Chloride. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of pyrazole based pyridine ligands and their use as extractants for nickel(II) and copper(II). Crystal structure of a copper(II) - ligand complex. | Request PDF - ResearchGate. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. [Link]

  • Synthesis and structure of novel copper(II) complexes with pyrazole derived ligands and metal–ligand interaction in solution | Request PDF - ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. [Link]

  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH. [Link]

  • Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p - AWS. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC - NIH. [Link]

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions - ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. [Link]

Sources

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 2-(4-Iodo-1H-pyrazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Application Note & Self-Validating Protocol.

Executive Summary

The 2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged structural motif widely utilized in drug discovery (e.g., kinase inhibitors) and advanced materials science (e.g., spin-crossover complexes)[1]. Functionalizing the C4 position of the pyrazole ring via Sonogashira cross-coupling is a highly effective strategy for structural diversification. However, the inherent N,N-bidentate chelating property of this hybrid heterocycle presents unique catalytic challenges, often leading to catalyst poisoning. This guide provides a mechanistically grounded, step-by-step protocol to overcome metal sequestration and achieve high-yielding alkynylation.

Mechanistic Insights & Causality: The Chelation Challenge

When applying standard Sonogashira conditions (e.g., Pd(PPh3​)2​Cl2​ , CuI , Et3​N ) to 2-(4-iodo-1H-pyrazol-1-yl)pyridine, reaction yields are frequently suppressed or stall completely. The causality behind this failure lies in the molecular geometry of the substrate.

The pyridine nitrogen and the pyrazole N2 atom are perfectly spaced to act as a potent N,N-bidentate ligand. As documented in studies of 2[2], this motif strongly coordinates to both Palladium and Copper:

  • Palladium Sequestration: The substrate easily displaces labile monodentate ligands like triphenylphosphine ( PPh3​ ), forming a stable, catalytically dead Pd(II)-chelate complex.

  • Copper Trapping: Cu(I) , which is essential for forming the copper acetylide intermediate, is equally prone to sequestration by the bidentate scaffold, stalling the transmetalation step.

The Solution: To outcompete substrate chelation, the reaction requires strongly coordinating, sterically demanding bidentate phosphine ligands (e.g., dppf) that lock the Palladium in the active cycle. Alternatively, a copper-free methodology can be employed to eliminate Cu -sequestration entirely, a strategy proven effective in the synthesis of 1[1].

Mechanism Pd_Pre Pd(II) Precatalyst Pd_0 Active Pd(0) L_n Pd_Pre->Pd_0 Reduction DeadEnd N,N-Chelate Dead-End (Catalyst Poisoning) Pd_0->DeadEnd OxAdd Oxidative Addition Pd_0->OxAdd Strong Ligand (e.g. dppf) Substrate 2-(4-Iodopyrazol-1-yl)pyridine (Bidentate Substrate) Substrate->DeadEnd Weak Ligand (e.g. PPh3) Substrate->OxAdd TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_0 Regeneration Product 4-Alkynyl Product RedElim->Product

Figure 1: Mechanistic competition between productive catalytic cycle and N,N-chelation dead-end.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape, demonstrating the critical nature of ligand and catalyst selection when working with 3[3].

EntryCatalyst (5 mol%)Co-CatalystBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ CuI (10%)TEATHF6515%Rapid Pd-black formation; severe catalyst poisoning.
2 Pd(PPh3​)4​ CuI (10%)TEADMF8042%Sluggish reaction; unreacted starting material remains.
3 Pd(dppf)Cl2​ CuI (5%) DIPA 1,4-Dioxane 80 88% Optimal conditions; clean conversion, no precipitation.
4 Pd(PPh3​)4​ NoneDIPADMF9076%Copper-free; viable alternative for sensitive alkynes.

Table 1: Optimization of Sonogashira coupling conditions for 2-(4-iodo-1H-pyrazol-1-yl)pyridine with phenylacetylene.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Pd(dppf)Cl2​ / CuI system (Table 1, Entry 3).

Reagents & Equipment
  • Substrate: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Alkyne: Terminal Alkyne (e.g., phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%)

  • Co-Catalyst: Copper(I) Iodide ( CuI ) (0.05 equiv, 5 mol%)

  • Base: Diisopropylamine (DIPA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment: Oven-dried Schlenk flask, magnetic stir bar, argon manifold.

Step-by-Step Methodology
  • Preparation & Reagent Loading: To the Schlenk flask, add 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 mmol), Pd(dppf)Cl2​ (5 mol%), and CuI (5 mol%).

    • Self-Validation Check 1: Ensure the CuI powder is pale white. Yellow or brown CuI indicates oxidation to Cu(II) , which will trigger unwanted Glaser homocoupling of your alkyne.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times.

  • Solvent & Base Addition: Inject anhydrous 1,4-Dioxane (5.0 mL) and DIPA (3.0 mmol) via syringe.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes, or perform two cycles of Freeze-Pump-Thaw. Oxygen removal is paramount to stabilize the Pd(0) intermediate.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours.

    • Self-Validation Check 2: Monitor the reaction visually at the 1-hour mark. A color shift to dark brown/black without product formation on TLC indicates catalyst precipitation (Pd-black) due to substrate chelation. If the solution remains a clear, deep red/orange, the dppf ligand is successfully outcompeting the N,N-chelation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal complexes. Wash the organic layer with saturated aqueous NH4​Cl (2 × 15 mL) to remove DIPA salts and residual copper.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution Hexanes to 30% EtOAc/Hexanes).

Workflow Step1 1. Preparation Schlenk Flask & Argon Step2 2. Reagent Loading Substrate, Pd, Cu Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw x3 Step2->Step3 Step4 4. Reaction 80°C, 12-16h Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the optimized Sonogashira cross-coupling.

Analytical Characterization & Troubleshooting

  • Glaser Coupling Byproduct: If LC-MS or NMR reveals a significant amount of alkyne dimer, ensure strict anaerobic conditions were maintained. If the problem persists, switch to the Copper-Free conditions (Table 1, Entry 4), as Cu(II) traces are the primary driver of this side reaction.

  • Incomplete Conversion: If the reaction stalls at ~40% conversion, it indicates that substrate/product chelation is slowly degrading the catalyst pool over time. Re-verify the quality of the Pd(dppf)Cl2​ catalyst, or increase the catalyst loading to 10 mol% to push the reaction to completion.

References

  • Merkul, E., et al. "Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence." Chemical Communications, Royal Society of Chemistry, 2011. URL:[Link]

  • K. S. Kumar, et al. "Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions." ACS Omega, 2022. URL:[Link]

  • ResearchGate. "Synthesis of New Heterocyclic Ligands and Study of the Catecholase Activity of Catalysts Based on Copper(II)." ResearchGate, 2021. URL: [Link]

Sources

Application Note: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine as a Privileged Scaffold in Medicinal Chemistry and Sensor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-iodo-1H-pyrazol-1-yl)pyridine (4-I-PPy) has emerged as a highly versatile building block in both drug discovery and materials science. Structurally, it combines a rigid bidentate N,N-chelation motif with a highly reactive carbon-iodine (C–I) bond at the C4 position of the pyrazole ring. This unique architecture allows for orthogonal late-stage functionalization, making it an ideal precursor for synthesizing complex kinase inhibitors, anti-inflammatory agents, and highly selective fluorescent metal-ion sensors.

This application note provides a comprehensive guide to the chemical rationale, practical applications, and optimized protocols for utilizing 4-I-PPy in palladium-catalyzed cross-coupling workflows.

Chemical Rationale & Structural Significance

The utility of 4-I-PPy is driven by two distinct structural features:

  • The Pyridine-Pyrazole Core (Pharmacophore & Ligand): The 1-(pyridin-2-yl)-1H-pyrazole system acts as a bioisostere for indazoles and purines, frequently utilized to satisfy hinge-binding interactions in the ATP-binding pockets of kinases [1]. Furthermore, the adjacent nitrogen atoms (pyridine N and pyrazole N2) form a stable bidentate pocket, which strongly coordinates transition metals and main-group ions (e.g., Al³⁺, Zn²⁺) [2].

  • The C4-Iodine Handle (Synthetic Vector): The C4 position of the pyrazole ring is electronically activated for oxidative addition. Compared to brominated or chlorinated analogs, the lower bond dissociation energy of the C–I bond ensures rapid and highly selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, or Heck reactions) without requiring harsh conditions that might degrade the heterocyclic core [3].

Key Applications in the Field

Targeted Therapeutics (Kinase Inhibitors)

In oncology and immunology, the pyrazole-pyridine scaffold is frequently employed to target receptor tyrosine kinases (e.g., ALK, c-MET) and non-receptor kinases (e.g., JAK1/2). By utilizing 4-I-PPy, medicinal chemists can rapidly generate libraries of C4-functionalized derivatives. The C4 vector typically projects outward into the solvent-exposed or hydrophobic specificity pockets of the kinase, allowing for the tuning of pharmacokinetic properties and target selectivity without disrupting the core hinge-binding motif.

Pathway A 2-(4-iodo-1H-pyrazol-1-yl)pyridine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Heck) A->B C-I Activation C Library of C4-Functionalized Derivatives B->C Diversification D High-Throughput Kinase Screening C->D Bioassay E Hit Identification (e.g., ALK/JAK Inhibitors) D->E Lead Selection

Caption: Workflow of 4-I-PPy functionalization leading to targeted kinase inhibitor discovery.

Fluorescent Probes & Metal-Ion Sensors

Beyond therapeutics, 4-I-PPy is a critical intermediate in the synthesis of fluoroionophores. By coupling the C4 position with styryl or vinyl-aryl groups via Heck or Suzuki reactions, the conjugated π-system of the pyrazole is extended. When the bidentate N,N-pocket coordinates a metal ion (such as Al³⁺), the molecule undergoes a conformational lock that inhibits non-radiative decay pathways (e.g., PET or TICT), resulting in a massive "turn-on" fluorescence response suitable for nanomolar environmental or cellular detection [1][2].

Quantitative Optimization of Cross-Coupling

The success of functionalizing 4-I-PPy relies heavily on the reaction microenvironment. Boronic acids require aqueous basic conditions to form the reactive boronate species, while the lipophilic 4-I-PPy requires an organic phase. Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-I-PPy with standard arylboronic acids [3].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-I-PPy

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp / TimeYield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)1,4-Dioxane:H₂O (4:1)90°C / 6 h (Thermal)65
2Pd(dppf)Cl₂ (2%)K₃PO₄ (2.5)Toluene:H₂O (3:1)100°C / 12 h (Thermal)78
3Pd(OAc)₂ (2%) + SPhosCs₂CO₃ (2.5)DMF120°C / 15 min (MW)88
4 Pd(PPh₃)₄ (2%) Cs₂CO₃ (2.5) DME:H₂O (3:1) 90°C / 10 min (MW) 92

Note: Microwave (MW) irradiation combined with the highly soluble Cs₂CO₃ in a DME/H₂O system (Entry 4) provides the optimal balance of kinetics and yield, preventing thermal degradation of the heterocycle.

LogicTree Start Suzuki Coupling Optimization for 4-Iodo-Pyrazoles Cat Select Pd Catalyst Start->Cat Pd0 Pd(PPh3)4 (Standard, High Yield) Cat->Pd0 Pd2 Pd(dppf)Cl2 (For Steric Hindrance) Cat->Pd2 Base Select Base Pd0->Base Pd2->Base Inorg Cs2CO3 (Optimal for Aqueous) Base->Inorg Solvent Select Solvent System Inorg->Solvent DME DME:H2O (3:1) (Microwave, 90°C) Solvent->DME

Caption: Decision tree for optimizing Pd-catalyzed cross-coupling of 4-iodo-pyrazoles.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. Quality control (QC) checkpoints are embedded to ensure mechanistic integrity and prevent downstream failures.

Materials & Reagents
  • Substrate: 2-(4-iodo-1H-pyrazol-1-yl)pyridine (0.5 mmol, ~135.5 mg)

  • Coupling Partner: Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (2 mol%, 11.6 mg)

  • Base: Cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg)

  • Solvents: 1,2-Dimethoxyethane (DME) (3.0 mL), Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-I-PPy, the arylboronic acid, and Cs₂CO₃.

  • Add the DME and H₂O.

    • Causality Check: The biphasic DME/H₂O mixture is critical. Water dissolves the inorganic base and facilitates the formation of the reactive, electron-rich boronate complex, while DME solubilizes the lipophilic pyrazole.

Step 2: Degassing (Critical Step)

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Sparge the biphasic mixture with ultra-pure Argon for 10 minutes using a submerged needle, with a secondary vent needle.

    • Causality Check: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation into an inactive Pd(II) species, which will immediately arrest the catalytic cycle and lead to starting material recovery [3].

Step 3: Catalyst Addition

  • Briefly remove the septum under a positive flow of Argon, quickly add the Pd(PPh₃)₄, and reseal.

  • Sparge for an additional 2 minutes. The solution should appear pale yellow.

Step 4: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature: 90°C, Time: 10 minutes, Stirring: High.

    • Causality Check: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the activation energy barrier for the oxidative addition of the C–I bond instantly, outcompeting thermal degradation pathways (such as protodehalogenation).

Step 5: In-Process Validation (LC-MS)

  • Post-reaction, allow the vial to cool to room temperature.

  • Extract a 5 µL aliquot from the upper organic (DME) layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the complete disappearance of the 4-I-PPy starting material mass ( m/z 271.07 [M+H]⁺) and the appearance of the target product mass.

Step 6: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure C4-functionalized product.

References

  • Naskar, B., et al. "A new fluorescence turn-on chemosensor for nanomolar detection of Al³⁺ constructed from a pyridine–pyrazole system." New Journal of Chemistry, 2018. Available at:[Link]

  • Velasco, A., et al. "Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles." ACS Omega, 2019. Available at:[Link]

Application Note: Synthesis and Functionalization of Bidentate Nitrogen Ligands Derived from 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Strategic Overview and Mechanistic Rationale

Bidentate nitrogen ligands, particularly 2-(1H-pyrazol-1-yl)pyridine (commonly abbreviated as pypz ), are foundational scaffolds in coordination chemistry. They form highly stable five-membered chelate rings with transition metals (e.g., Iridium, Ruthenium, Platinum), making them indispensable in the development of phosphorescent organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photoredox catalysts [2].

However, the true synthetic power of the pypz framework is unlocked by halogenating the pyrazole ring at the C4 position. The resulting intermediate, 2-(4-iodo-1H-pyrazol-1-yl)pyridine , serves as a versatile electrophilic hub. The introduction of the iodine atom allows researchers to utilize palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to systematically tune the electronic (HOMO/LUMO) and steric properties of the resulting metal complexes without disrupting the primary N,N-coordination site.

Causality in Retrosynthetic Design

The synthesis follows a highly logical sequence dictated by electronic effects:

  • C–N Bond Formation (Ullmann Coupling): The electron-deficient 2-halopyridine is coupled with the electron-rich pyrazole. Copper catalysis is preferred over purely thermal SNAr to ensure high yields and prevent side reactions.

  • Regioselective Electrophilic Iodination: The C4 position of the pyrazole ring is the most nucleophilic site. The adjacent nitrogen atoms strongly deactivate the C3 and C5 positions via inductive withdrawal, while the +M (mesomeric) effect directs electrophilic attack exclusively to C4.

Synthetic Workflow and Divergent Functionalization

The following diagram illustrates the two-stage synthetic architecture: core assembly followed by divergent cross-coupling.

LigandSynthesis cluster_0 Stage 1: Core Assembly & Halogenation cluster_1 Stage 2: Divergent Functionalization (Bidentate Ligands) N1 2-Bromopyridine + Pyrazole N2 2-(1H-pyrazol-1-yl)pyridine (pypz) N1->N2 Ullmann C-N Coupling [CuI, K2CO3, 110°C] N3 2-(4-Iodo-1H-pyrazol-1-yl)pyridine (Hub Intermediate) N2->N3 Electrophilic Iodination [NIS, DMF, RT] N4 Aryl-Functionalized Ligands (e.g., for OLEDs) N3->N4 Suzuki-Miyaura [Pd(PPh3)4, Ar-B(OH)2] N5 Alkynyl-Functionalized Ligands (e.g., for NLO materials) N3->N5 Sonogashira [Pd(PPh3)2Cl2, CuI, Alkyne] N6 Amine-Functionalized Ligands (e.g., Hole-Transport) N3->N6 Buchwald-Hartwig [Pd2(dba)3, Amine]

Divergent synthetic workflow for generating functionalized bidentate nitrogen ligands from a 4-iodo-pypz hub.

Quantitative Method Comparisons

Selecting the correct iodination and cross-coupling conditions is critical for scale-up and purity. While green methods utilizing I2/H2O2 exist for isolated pyrazoles [1][4], the presence of the pyridine moiety in our substrate introduces a severe risk of N-oxidation. Therefore, N-Iodosuccinimide (NIS) is the preferred reagent for this specific transformation.

Table 1: Comparative Iodination Methods for Pyridine-Pyrazole Systems
Reagent SystemSolventTempTypical YieldRisk of Pyridine N-OxidationScientific Rationale & Notes
I₂ / H₂O₂ Water / EtOHRT60–75%High Green chemistry approach [1]; however, strong oxidants risk forming pyridine N-oxides.
NIS DMF or CH₃CNRT85–95%None Preferred. Provides a controlled, oxidant-free source of electrophilic I⁺.
I₂ / KIO₃ Acidic Water50 °C70–80%ModerateSuitable for industrial scale-up but requires harsh acidic conditions [3].
Table 2: Downstream Ligand Functionalization (Cross-Coupling Matrix)
Coupling TypeCoupling PartnerCatalyst SystemTarget Ligand ClassTypical Yield
Suzuki-Miyaura Aryl Boronic AcidsPd(PPh₃)₄, K₂CO₃, Tol/EtOHExtended π-conjugated ligands75–90%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃NRigid linear linker ligands70–85%
Buchwald-Hartwig Secondary AminesPd₂(dba)₃, t-BuONa, TolueneHole-transporting ligands60–80%

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure researchers can verify success at every stage without immediate reliance on complex analytical instrumentation.

Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine (pypz) via Ullmann Coupling

Mechanistic Note: The diamine ligand (DMEDA) stabilizes the Cu(I) oxidation state and enhances its solubility, facilitating the oxidative addition of the 2-bromopyridine.

  • Setup: In an oven-dried Schlenk flask, combine 2-bromopyridine (10.0 mmol), pyrazole (12.0 mmol), CuI (0.5 mmol, 5 mol%), and anhydrous K₂CO₃ (20.0 mmol).

  • Degassing: Evacuate and backfill the flask with dry Nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (1.0 mmol, 10 mol%) via syringe.

  • Reaction: Heat the mixture to 110 °C for 18 hours under vigorous stirring.

  • In-Process Validation: Perform TLC (Hexane/EtOAc 3:1). The successful consumption of 2-bromopyridine is indicated by the appearance of a highly UV-active spot at a lower Rf (~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with water (3 × 30 mL) and brine, dry over Na₂SO₄, and concentrate.

  • Post-Process Validation: ¹H NMR (CDCl₃) will definitively show a doublet of doublets for the pyridine protons and two distinct doublets (C3, C5) + one triplet (C4) for the pyrazole protons.

Protocol 2: Regioselective Iodination to 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

Mechanistic Note: NIS acts as a mild, direct source of the iodonium ion (I⁺). DMF stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Setup: Dissolve 2-(1H-pyrazol-1-yl)pyridine (5.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask wrapped in aluminum foil (to prevent light-induced radical side reactions).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (5.5 mmol, 1.1 eq) in small portions over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation (Crucial): The reaction mixture will turn deep red/brown. Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL). Visual Confirmation: The solution must immediately change from dark brown to pale yellow or colorless, confirming the complete reduction and neutralization of unreacted iodine species.

  • Workup: Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organic layers heavily with water (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and evaporate.

  • Post-Process Validation: ¹H NMR (CDCl₃) will show the complete disappearance of the C4-proton triplet (previously at ~6.3 ppm) and the collapse of the C3/C5 doublets into two sharp singlets, definitively proving 100% C4-regioselectivity.

Protocol 3: Suzuki-Miyaura Functionalization (Example: Arylation)

Mechanistic Note: A biphasic solvent system (Toluene/EtOH/Water) is utilized. Ethanol acts as a phase-transfer agent, homogenizing the interface between the aqueous base and the organic substrates, which drastically accelerates the transmetalation step of the catalytic cycle.

  • Setup: Charge a Schlenk flask with 2-(4-iodo-1H-pyrazol-1-yl)pyridine (2.0 mmol), the desired arylboronic acid (2.4 mmol), and Pd(PPh₃)₄ (0.1 mmol, 5 mol%).

  • Solvent System: Add Toluene (12 mL) and Ethanol (3 mL).

  • Degassing: Bubble Nitrogen gas directly through the solution for 15 minutes.

  • Base Addition: Add a degassed 2M aqueous solution of K₂CO₃ (3 mL).

  • Reaction: Reflux the biphasic mixture at 85 °C for 12 hours.

  • In-Process Validation: The mixture will transition from a clear yellow to a dark brown/black suspension as the active Pd(0) species cycles and eventually aggregates as palladium black upon completion.

  • Workup: Cool, separate the phases, extract the aqueous layer with Toluene (10 mL), dry the combined organics, and purify via silica gel chromatography.

  • Post-Process Validation: LC-MS will show the expected molecular ion peak[M+H]⁺, with the complete disappearance of the heavy iodine isotope pattern, confirming successful cross-coupling.

References

  • National Center for Biotechnology Information. "Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes." PMC. URL:[Link]

  • ResearchGate Contributors. "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib." ResearchGate. URL: [Link]

  • Semantic Scholar Contributors. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water." Semantic Scholar. URL: [Link]

Application Note: Incorporating 2-(4-Iodo-1H-pyrazol-1-yl)pyridine into Luminescent Iridium(III) OLED Materials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency, solution-processable Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the precise structural engineering of triplet-emitting transition metal complexes. This application note details the synthetic integration of 2-(4-iodo-1H-pyrazol-1-yl)pyridine (I-pzpy) as a highly tunable bidentate N^N ancillary ligand precursor for Iridium(III) phosphors. By leveraging the reactive 4-iodo synthetic handle, researchers can perform late-stage steric and electronic tuning to optimize photoluminescence quantum yields (PLQY), suppress aggregation-caused quenching (ACQ), and achieve deep-blue to green electroluminescence.

Mechanistic Rationale & Design Principles

The Role of the Pyridylpyrazole (pzpy) Ligand

In heteroleptic iridium(III) complexes—typically formulated as [Ir(C∧N)2​(N∧N)]+X− —the choice of the ancillary N∧N ligand dictates the energy of the Highest Occupied Molecular Orbital (HOMO). Compared to traditional anionic ligands like picolinate (pic) or acetylacetonate (acac), the neutral pzpy ligand acts as a stronger σ -donor and π -acceptor. This interaction reduces electron density around the Ir(III) metal center, stabilizing the metal-centered d -orbitals and lowering the HOMO energy. Consequently, the HOMO-LUMO energy gap is widened, resulting in a pronounced blue-shift in the emission spectrum[1].

Strategic Importance of the 4-Iodo Substituent

The 4-position of the pyrazole ring points outward from the primary coordination sphere of the Ir(III) core. The incorporation of an iodine atom at this position serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Appending bulky aromatic groups, such as a mesityl ring, introduces significant steric hindrance. This steric shielding prevents close intermolecular π−π stacking of the planar cyclometalating ligands, thereby suppressing non-radiative Triplet-Triplet Annihilation (TTA) and enhancing the solubility of the complex for solution-processed OLED fabrication[2][3].

Synthetic Workflow

Workflow A 4-Iodo-1H-pyrazole + 2-Bromopyridine B 2-(4-Iodo-1H-pyrazol-1-yl)pyridine (Ligand Precursor) A->B Ullmann Coupling CuI, 120 °C C Suzuki-Miyaura Cross-Coupling B->C Ar-B(OH)2 D Mesityl-pzpy (Functionalized N^N) C->D Pd(PPh3)4 Base, 90 °C E Ir(III) Complexation & Ion Exchange D->E [Ir(ppy)2Cl]2 F [Ir(ppy)2(Mes-pzpy)]PF6 (Blue/Green Phosphor) E->F NH4PF6 RT, 2 h G Solution-Processed PhOLED Fabrication F->G Spin-coating into mCP Host

Workflow for the synthesis, functionalization, and OLED integration of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine (I-pzpy)

Objective: Form the core N^N ligand precursor via Ullmann-type C-N coupling.

  • Setup: In an oven-dried Schlenk flask under argon, combine 4-iodo-1H-pyrazole (1.0 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Reaction: Add anhydrous DMF (0.2 M) and N,N′ -dimethylethylenediamine (DMEDA, 20 mol%). Heat the mixture to 120 °C and stir for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Rationale: CuI/DMEDA is a highly effective catalytic system for the N-arylation of nitrogen heterocycles. K2​CO3​ is required to deprotonate the pyrazole, generating a nucleophilic pyrazolate that undergoes transmetalation with the Cu(I) center before reductive elimination.

  • Validation & QC: 1H NMR ( CDCl3​ ) must show the disappearance of the broad pyrazole N-H peak (~12 ppm) and the emergence of two sharp singlets for the pyrazole C3 and C5 protons (~7.7 and ~8.4 ppm), shifted downfield due to the electron-withdrawing pyridine ring.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-mesityl-1H-pyrazol-1-yl)pyridine (Mes-pzpy) to introduce steric bulk.

  • Setup: Combine I-pzpy (1.0 equiv), mesitylboronic acid (1.5 equiv), and Pd(PPh3​)4​ (5 mol%) in a two-neck flask under argon.

  • Reaction: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) and 2.0 M aqueous Na2​CO3​ (3.0 equiv). Heat to 90 °C for 16 hours.

  • Workup: Extract with DCM, wash with water, dry, and purify via column chromatography.

  • Causality & Rationale: The carbon-iodine bond undergoes rapid oxidative addition with Pd(0) under mild conditions. The mesityl group is chosen because its ortho-methyl groups force the aryl ring to adopt an orthogonal conformation relative to the pyrazole, maximizing 3D steric shielding without disrupting the ligand's electronic conjugation.

  • Validation & QC: High-Resolution Mass Spectrometry (HRMS) will confirm the mass shift from the loss of iodine ( −126.9 Da) and addition of the mesityl group ( +119.1 Da). 1H NMR will display a characteristic 9-proton integration between 2.0–2.3 ppm corresponding to the mesityl methyl groups.

Protocol 3: Synthesis of the Cationic Iridium(III) Phosphor

Objective: Coordinate the Mes-pzpy ligand to an Ir(III) center to form [Ir(ppy)2​(Mes−pzpy)]PF6​ .

  • Cleavage: Suspend the cyclometalated iridium dimer [Ir(ppy)2​Cl]2​ (1.0 equiv) and Mes-pzpy (2.2 equiv) in a 2:1 mixture of DCM/Methanol.

  • Complexation: Heat the mixture to 50 °C for 12 hours in the dark. The suspension will gradually turn into a clear, luminescent yellow/green solution.

  • Ion Exchange: Cool to room temperature and add an excess of solid NH4​PF6​ (10.0 equiv). Stir for 2 hours.

  • Isolation: Concentrate the solvent, add water to precipitate the complex, filter, and recrystallize from DCM/Diethyl ether.

  • Causality & Rationale: The chloride-bridged dimer is cleaved by the strongly coordinating neutral N^N ligand. The subsequent addition of NH4​PF6​ drives a counterion exchange, replacing the coordinating chloride with a bulky, non-coordinating hexafluorophosphate anion, which is essential for stabilizing the cationic complex and ensuring solubility in polar organic solvents used for OLED spin-coating[4].

  • Validation & QC: 19F NMR will show a distinct doublet at ~ −72 ppm ( JP−F​≈710 Hz) confirming the presence of the PF6−​ counterion. Under 365 nm UV irradiation, the solid powder must exhibit intense, uniform blue-green phosphorescence.

Photophysical and Electrochemical Data

Functionalizing the pzpy ligand with a mesityl group significantly improves the photophysical properties of the resulting Ir(III) complex by suppressing non-radiative decay pathways.

ComplexPL λmax​ (nm)*PLQY (%) τobs​ ( μs )HOMO (eV)LUMO (eV)
[Ir(ppy)2​(pzpy)]PF6​ 46552.01.8-5.80-2.90
[Ir(ppy)2​(Mes−pzpy)]PF6​ 46070.52.4-5.82-2.88

*Measured in degassed dichloromethane at 298 K. Data trends synthesized from archetypal functionalized pyridylpyrazole Ir(III) complexes[2][3].

OLED Device Fabrication & Performance

The high solubility and steric shielding of the mesityl-functionalized complex make it an ideal guest emitter for solution-processed PhOLEDs.

Device Architecture: ITO / PEDOT:PSS (40 nm) / mCP:Ir-Complex (60 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS onto pre-cleaned, UV-Ozone treated ITO glass at 3000 rpm. Anneal at 150 °C for 15 minutes in air.

  • Emissive Layer (EML): Transfer substrates to a nitrogen-filled glovebox. Prepare a solution of 1,3-bis(N-carbazolyl)benzene (mCP) and 10 wt% [Ir(ppy)2​(Mes−pzpy)]PF6​ in chlorobenzene (10 mg/mL total concentration). Spin-coat at 2000 rpm and anneal at 80 °C for 30 minutes.

    • Rationale: mCP is selected as the host matrix because its high triplet energy ( ET​≈2.9 eV) effectively confines the triplet excitons on the blue-green Ir(III) phosphor ( ET​≈2.7 eV), preventing reverse intersystem crossing and energy back-transfer[2].

  • Electron Transport & Cathode: Transfer to a vacuum thermal evaporator. Deposit TPBi (Electron Transport Layer) at 1×10−6 Torr, followed by a thin layer of LiF (Electron Injection) and an Aluminum cathode.

Expected Outcomes: Devices utilizing the sterically shielded Mes-pzpy complex typically exhibit lower efficiency roll-off at high current densities and higher maximum external quantum efficiencies (EQE) compared to their unfunctionalized counterparts, validating the structural design[2][5].

References

  • Benjamin, H., Fox, M. A., Batsanov, A. S., Al-Attar, H. A., Li, C., Ren, Z., Monkman, A. P., & Bryce, M. R. (2017). "Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium(III) complexes and solution-processable PhOLEDs." Dalton Transactions, 46(33), 10996-11007. URL:[Link]

  • Liao, J.-L., Devereux, L. R., Fox, M. A., Yang, C.-C., Chiang, Y.-C., Chang, C.-H., Lee, G.-H., & Chi, Y. (2018). "Role of the Diphosphine Chelate in Emissive, Charge-Neutral Iridium(III) Complexes." Chemistry – A European Journal, 24(3), 624-635. URL:[Link]

  • Deaton, J. C., & Castellano, F. N. (2017). "Archetypal Iridium(III) Compounds for Optoelectronic and Photonic Applications." Iridium(III) in Optoelectronic and Photonics Applications, 1-69. URL:[Link]

  • Graf, M., Gothe, Y., Siegmund, D., Metzler-Nolte, N., & Sünkel, K. (2018). "Synthesis and characterization of cyclometallated rhodium(III) and iridium(III) compounds with antiproliferative activities in the nanomolar range." Inorganica Chimica Acta, 471, 265-271. URL:[Link]

  • Ganesan, P. (2019). "Emissive Iridium(III) Complexes with Phosphorous-Containing Ancillary." The Chemical Record, 19(8), 1644-1666. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this N-arylation reaction, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data from the literature to provide a comprehensive and practical resource.

Overview of the Synthesis

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine involves the N-arylation of 4-iodo-1H-pyrazole with a suitable 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, most commonly the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination. The choice of catalytic system is critical and depends on factors such as substrate reactivity, functional group tolerance, and desired reaction conditions.

A key challenge in this synthesis is the potential for the pyridine nitrogen to coordinate with the metal catalyst, leading to catalyst inhibition and low yields. Therefore, careful selection of ligands, bases, and reaction parameters is essential for a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine in a question-and-answer format.

Question 1: My reaction yield is very low, or I am not observing any product formation. What are the likely causes and how can I fix this?

Answer:

Low to no product formation is a common issue that can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning by Pyridine: The nitrogen atom of the 2-halopyridine starting material can act as a ligand, binding to the palladium or copper catalyst and inhibiting its activity.[1] This is a prevalent issue in the N-arylation of pyridines.

    • Solution (for Buchwald-Hartwig): Employ sterically bulky phosphine ligands such as XPhos, RuPhos, or tBuDavePhos.[2][3] These ligands can shield the metal center and disfavor the binding of the pyridine nitrogen.

    • Solution (for Ullmann): The use of diamine ligands like N,N'-dimethylethylenediamine (DMEDA) can be effective in copper-catalyzed reactions to enhance catalyst activity and stability.[4][5]

  • Inactive Catalyst: The catalyst itself may not be active due to improper handling or degradation.

    • Solution: Ensure you are using fresh, high-quality catalysts and ligands. For palladium-catalyzed reactions, using a pre-catalyst can sometimes lead to more consistent results.[6] Store catalysts and ligands under an inert atmosphere.

  • Poor Reagent Quality: The purity of your starting materials is crucial.

    • Solution: Verify the purity of your 4-iodo-1H-pyrazole and 2-halopyridine using techniques like NMR or melting point analysis.[7][8] Ensure solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.

    • Solution: Systematically screen different reaction parameters. A common starting point is to use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) in an aprotic polar solvent such as DMF, or a non-polar solvent like toluene or dioxane.[1][2] Reactions often require elevated temperatures (80-120 °C).[1][9]

Question 2: I am observing multiple spots on my TLC plate, and I am struggling to isolate the desired product. What are the likely side products?

Answer:

The formation of multiple products is indicative of side reactions. Here are some common possibilities:

  • Dehalogenation of Starting Material: Your 4-iodo-1H-pyrazole or 2-halopyridine may be undergoing dehalogenation, leading to the formation of pyrazole and pyridine, respectively.[10][11] This is more likely with highly reactive catalysts or if there are sources of hydride in the reaction mixture.

    • Troubleshooting: Use a less reactive catalyst or ligand combination. Ensure your reagents and solvents are free from water or other proton sources.

  • Homocoupling of Starting Materials: You might be forming byproducts from the homocoupling of your starting materials, such as bipyridines.

  • Formation of Regioisomers: While the N-arylation of 4-iodopyrazole is expected to favor substitution at the less sterically hindered N1 position, the formation of the N2-arylated isomer is possible, especially if the reaction conditions are not optimized.[12][13][14]

    • Troubleshooting: The choice of catalyst and ligand can influence regioselectivity. Steric hindrance on the pyridine ring can also direct the substitution.

  • Polymerization of 4-iodo-1H-pyrazole: Since 4-iodo-1H-pyrazole has a free N-H group, it can potentially react with itself under the reaction conditions, leading to oligomeric or polymeric byproducts.[11]

    • Troubleshooting: Using the 2-halopyridine in slight excess might minimize this side reaction. Alternatively, protecting the pyrazole nitrogen, followed by N-arylation and deprotection, could be considered, though this adds steps to the synthesis.

Question 3: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?

Answer:

The formation of a black precipitate is a classic sign of palladium black formation, indicating the decomposition of the palladium catalyst.[1]

  • Cause: This often occurs when the catalyst is unstable under the reaction conditions, which can be due to high temperatures, the presence of impurities, or an inappropriate ligand.

    • Solution:

      • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1]

      • Change the Ligand: A more robust, sterically hindered ligand may be needed to stabilize the palladium center.

      • Ensure Inert Atmosphere: Rigorously exclude air and moisture from your reaction setup, as these can contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which is a better starting material: 2-chloropyridine or 2-bromopyridine?

A1: In general, aryl bromides are more reactive than aryl chlorides in both Ullmann and Buchwald-Hartwig reactions due to the lower C-Br bond strength compared to the C-Cl bond.[10] Therefore, 2-bromopyridine would be expected to react under milder conditions or give higher yields. However, 2-chloropyridine is often less expensive. If you are having trouble with the reactivity of 2-chloropyridine, switching to 2-bromopyridine is a good troubleshooting step.

Q2: What is the best catalytic system to start with for this synthesis?

A2: For a starting point, a copper-catalyzed Ullmann-type reaction is often a good choice as it can be less sensitive than palladium systems and is generally effective for the N-arylation of pyrazoles.[2][15] A combination of CuI as the catalyst, a diamine ligand such as DMEDA, and a base like K2CO3 or Cs2CO3 in a solvent like DMF or toluene at elevated temperatures (e.g., 100-120 °C) is a robust starting point.[4][16]

Q3: How can I purify the final product, 2-(4-iodo-1H-pyrazol-1-yl)pyridine?

A3: The most common and effective method for purifying substituted pyrazoles is column chromatography on silica gel.[17] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 2-(4-iodo-1H-pyrazol-1-yl)pyridine should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the regiochemistry of the N-arylation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.

Experimental Protocols

The following protocols are suggested starting points and may require optimization for your specific setup and scale.

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is based on general procedures for the copper-catalyzed N-arylation of pyrazoles.[4][16]

Materials:

  • 4-iodo-1H-pyrazole

  • 2-bromopyridine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction flask, add 4-iodo-1H-pyrazole (1.0 eq), K2CO3 (2.0 eq), and CuI (0.1 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF (to make a 0.2 M solution with respect to 4-iodo-1H-pyrazole) via syringe.

  • Add 2-bromopyridine (1.2 eq) and DMEDA (0.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 0-30% ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of challenging heteroaryl halides.[1]

Materials:

  • 4-iodo-1H-pyrazole

  • 2-bromopyridine

  • Pd(OAc)2 or a suitable palladium pre-catalyst

  • XPhos or another bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq) under an inert atmosphere.

  • Add 4-iodo-1H-pyrazole (1.0 eq) and 2-bromopyridine (1.2 eq).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to 4-iodo-1H-pyrazole) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterUllmann-Type ReactionBuchwald-Hartwig ReactionRationale
Pyridine Source 2-Bromopyridine2-BromopyridineHigher reactivity than 2-chloropyridine.[10]
Catalyst CuI (10 mol%)Pd(OAc)2 (5 mol%)Standard and effective catalysts for these transformations.[1][4]
Ligand DMEDA (20 mol%)XPhos (10 mol%)Diamine for copper, bulky phosphine for palladium to prevent catalyst poisoning.[1][4]
Base K2CO3 or Cs2CO3 (2.0 eq)NaOtBu (1.5 eq)Commonly used and effective bases for these reactions.[1][16]
Solvent DMF or TolueneToluene or DioxaneAprotic solvents suitable for these cross-coupling reactions.[1][16]
Temperature 110-120 °C100-110 °CElevated temperatures are typically required.[1][9]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[1]

Visualizations

Diagram 1: General Reaction Scheme

G cluster_product Product 4_iodo_pyrazole 4-iodo-1H-pyrazole catalyst Catalyst System (Cu or Pd based) 2_halopyridine 2-halopyridine (X = Cl, Br) product 2-(4-iodo-1H-pyrazol-1-yl)pyridine catalyst->product N-Arylation conditions Base, Solvent, Heat conditions->product

Caption: General reaction scheme for the synthesis of the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low or No Yield check_catalyst Is the catalyst system optimized for pyridine substrates? start->check_catalyst check_reagents Are all reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_ligand Use bulky phosphine (Pd) or diamine (Cu) ligands. check_catalyst->solution_ligand No check_conditions Are reaction conditions (T, time, base) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials and use dry, degassed solvents. check_reagents->solution_reagents No solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No end Yield Improved check_conditions->end Yes solution_ligand->end solution_reagents->end solution_conditions->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. PubMed. [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC. [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ACADEMIA. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MDPI. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. PubMed. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Arkivoc. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]

  • 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid. PubChem. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • 2-(4-iodo-1h-pyrazol-1-yl)-2-methylpropan-1-ol. PubChem. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Organic Chemistry Portal. [Link]

  • Emergence of Palladium(IV) Chemistry in Synthesis and Catalysis. Chemical Reviews. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. IOSR Journal of Applied Chemistry. [Link]

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Technical Support Center: Purification of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers default to brute-force silica gel chromatography to purify challenging heterocycles. However, the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine —typically achieved via the N-arylation of 4-iodo-1H-pyrazole with 2-bromopyridine—leaves behind unreacted precursors that are notoriously difficult to separate on normal-phase silica due to hydrogen bonding and overlapping retention factors (Rf) [1].

Rather than relying on tedious chromatography, this guide provides a highly efficient, self-validating purification strategy that exploits the intrinsic physicochemical properties (specifically, the pKa​ differentials) of the molecules involved.

Physicochemical Profiling & Causality

To design a rational purification scheme, we must first understand the acid-base behavior of the reaction components. The target compound and its precursors possess distinct ionization profiles that dictate their solubility in aqueous versus organic phases [2].

Table 1: Physicochemical Properties of Reaction Components

CompoundRolePhysical State pKa​ (Acidic) pKa​ (Basic)Boiling Point
4-Iodo-1H-pyrazole PrecursorSolid~13.0~0.4~255 °C
2-Bromopyridine PrecursorLiquidN/A~0.9192 °C
2-(4-Iodo-1H-pyrazol-1-yl)pyridine TargetSolidN/A~3.5>300 °C

The Causality of Separation:

  • 4-Iodo-1H-pyrazole is amphoteric. Its unsubstituted N-H bond is weakly acidic ( pKa​ ~13.0). At pH 14, it deprotonates to form a highly water-soluble sodium pyrazolide salt.

  • 2-Bromopyridine is a very weak base ( pKa​ ~0.9) due to the electron-withdrawing bromine atom adjacent to the pyridine nitrogen.

  • The Target Compound lacks the acidic N-H (as it is substituted with the pyridine ring) but retains a moderately basic pyridine nitrogen. The electron-withdrawing pyrazolyl group lowers its pKa​ to approximately 3.5.

By carefully tuning the pH of our aqueous washes, we can selectively shuttle each impurity into the aqueous phase while leaving the others behind.

Purification Decision Tree

The following workflow illustrates the logic of the pKa-driven liquid-liquid extraction process.

PurificationWorkflow A Crude Reaction Mixture (Target, 4-Iodopyrazole, 2-Bromopyridine) B Alkaline Wash (1M NaOH Extraction) A->B C Aqueous Phase (Sodium 4-iodopyrazolide) B->C Aqueous D Organic Phase (Target + 2-Bromopyridine) B->D Organic E Acidic Extraction (10% Citric Acid, pH ~2) D->E F Organic Phase (2-Bromopyridine) E->F Organic G Aqueous Phase (Protonated Target) E->G Aqueous H Basification & Extraction (pH 8, DCM Extraction) G->H I Purified Target 2-(4-Iodo-1H-pyrazol-1-yl)pyridine H->I Organic

Fig 1. Acid-base extraction workflow exploiting pKa differentials to isolate the target compound.

Troubleshooting & FAQs

Q: Why does my target compound co-elute with 4-iodo-1H-pyrazole during silica gel chromatography? A: 4-Iodo-1H-pyrazole possesses an unsubstituted N-H bond, allowing it to act as a strong hydrogen bond donor and acceptor. This causes significant tailing on standard normal-phase silica, often bleeding into the fractions containing your moderately polar target. Pre-treating the crude mixture with an alkaline wash (1M NaOH) selectively deprotonates the pyrazole, moving it to the aqueous phase and completely eliminating this chromatographic interference [3].

Q: I am losing my target compound during the acidic extraction. What went wrong? A: You are likely using an acid that is too strong (e.g., 1M HCl, pH ~0). If the pH drops below 0.9, the unreacted 2-bromopyridine ( pKa​ ~0.9) will also protonate and co-extract into the aqueous layer, defeating the separation. Furthermore, highly concentrated acids can precipitate the target as an insoluble hydrochloride salt at the phase boundary. You must use a mild acid like 10% citric acid (pH ~2.2) to selectively protonate the target ( pKa​ ~3.5) while leaving 2-bromopyridine in the organic phase.

Q: Can I avoid liquid-liquid extraction to remove 2-bromopyridine? A: Yes. 2-Bromopyridine is a volatile liquid at room temperature (boiling point 192 °C at atmospheric pressure). After removing the 4-iodo-1H-pyrazole via a quick NaOH wash, you can concentrate the organic layer and subject the crude residue to Kugelrohr distillation (high vacuum, 60–80 °C). The 2-bromopyridine will distill over, leaving the solid 2-(4-iodo-1H-pyrazol-1-yl)pyridine behind in the distillation flask.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . At each phase separation, you can verify the location of your target using thin-layer chromatography (TLC), ensuring no material is lost before discarding any layers.

Phase 1: Removal of 4-Iodo-1H-pyrazole
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Alkaline Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M NaOH.

  • Separation: Vigorously shake and allow the layers to separate. The aqueous layer now contains the water-soluble sodium salt of 4-iodo-1H-pyrazole.

  • Neutralization: Wash the retained organic layer with brine (saturated NaCl) to neutralize the pH.

Phase 2: Selective Isolation of the Target
  • Acidic Extraction: Extract the organic layer with two volumes of 10% aqueous citric acid (pH ~2.2).

  • Self-Validating Checkpoint: Before proceeding, spot the organic layer on a TLC plate under short-wave UV (254 nm). If the target is fully protonated and successfully moved to the aqueous layer, the organic layer will show only the faint, high-Rf spot of 2-bromopyridine.

  • Separation: Separate the layers. Discard the organic layer (containing 2-bromopyridine and non-polar byproducts). Retain the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ (or 2M NaOH dropwise) until the pH reaches 8.0. Causality note: The target will deprotonate and visibly precipitate or form a milky suspension as it loses its aqueous solubility.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Isolation: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield highly pure 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

References

  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 2021. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77022, 4-Iodopyrazole." PubChem, NIH. URL: [Link]

Technical Support Center: Troubleshooting Dehalogenation of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common and often frustrating side reaction in cross-coupling: the dehalogenation of 2-(4-iodo-1H-pyrazol-1-yl)pyridine and related N-heterocyclic halides. Our goal is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki-Miyaura coupling with 2-(4-iodo-1H-pyrazol-1-yl)pyridine, but I'm isolating a significant amount of 2-(1H-pyrazol-1-yl)pyridine. What is happening?

A1: You are observing hydrodehalogenation, a competitive side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[1][2] This is a common issue, especially with electron-deficient N-heterocyclic systems and highly reactive aryl iodides.[1][2][3]

The core of the problem lies in the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This species can arise from several sources in your reaction flask, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][2][4][5][6] Once formed, this Pd-H intermediate can intercept the Ar-Pd(II)-I complex that forms after oxidative addition. Instead of proceeding to transmetalation with your boronic acid, the complex undergoes reductive elimination to yield the undesired dehalogenated product (Ar-H) and regenerates the Pd(0) catalyst.[1][7]

The high reactivity of the Carbon-Iodine bond in your substrate makes the initial oxidative addition fast, but if subsequent steps (like transmetalation) are slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of this undesired pathway.[3]

Q2: What is the first and most critical parameter I should investigate to suppress this dehalogenation?

A2: Your choice of base is arguably the most critical factor and the first variable you should optimize. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), and even strong inorganic bases in the presence of a hydrogen source, can promote the formation of Pd-H species.[6][7] Furthermore, some bases can directly participate in dehalogenation pathways.[8][9][10][11]

Troubleshooting Steps for Base Selection:

  • Avoid Strong Alkoxides: If you are using NaOtBu or KOtBu, switch to a milder inorganic base.

  • Screen Weaker Inorganic Bases: A systematic screen of weaker bases is highly recommended. The order of preference is often:

    • Potassium Phosphate (K₃PO₄)

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium Carbonate (K₂CO₃) These bases are less prone to generating hydride species while still being effective at promoting the transmetalation step in many cross-coupling reactions.[1][2][12]

  • Ensure Anhydrous Conditions (if applicable): While some Suzuki protocols require water, excess water can be a proton source leading to dehalogenation.[4][5][13] If using an anhydrous protocol, ensure your base and solvents are rigorously dried.

Q3: How does my choice of palladium catalyst and ligand impact the formation of the dehalogenated byproduct?

A3: The catalyst system—the combination of the palladium source and the ligand—is central to controlling the relative rates of the desired coupling versus the undesired dehalogenation. The ligand's properties dictate the reactivity of the palladium center.

Key Principle: You want to select a ligand that accelerates reductive elimination (the final product-forming step) to outcompete the dehalogenation pathway.

Recommendations:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) can be inefficient. Modern biaryl phosphine ligands, often called "Buchwald ligands," are designed to solve this problem.[14] Ligands such as SPhos , XPhos , or tBuXPhos are excellent choices.[1][2][15] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[7][14]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr, are another class of highly effective ligands that form very stable complexes with palladium and can promote high catalytic turnover, often minimizing side reactions.[7][16]

The table below summarizes the impact of different ligand classes on this specific problem.

Ligand ClassExample(s)Typical Observation with 2-(4-iodo-1H-pyrazol-1-yl)pyridineMechanistic Rationale
Simple MonodentatePPh₃, P(o-tol)₃Significant dehalogenation, especially at elevated temperatures.Slower rates of reductive elimination allow competing pathways to dominate.[17]
Bulky Biaryl PhosphinesXPhos, SPhosSignificantly reduced dehalogenation, higher product yield.[2][15]Steric bulk accelerates reductive elimination, shortening the lifetime of key intermediates.[7][14]
N-Heterocyclic CarbenesIPr, SIPrOften very effective at suppressing dehalogenation.[16]Forms robust, highly active catalysts that can promote rapid C-N or C-C bond formation.

Visualizing the Problem: Competing Catalytic Pathways

To better understand the challenge, it's helpful to visualize the two competing catalytic cycles at play. The desired Suzuki-Miyaura coupling pathway is shown in blue, while the problematic hydrodehalogenation pathway is shown in red.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arpdx Ar-Pd(II)-I(L₂) (Key Intermediate) ox_add->arpdx Ar-I trans Transmetalation (Ar'-B(OH)₂) arpdx->trans arpdh Ar-Pd(II)-H(L₂) arpdx->arpdh arpdar Ar-Pd(II)-Ar'(L₂) trans->arpdar arpdar->pd0  Regenerates  Catalyst red_elim Reductive Elimination arpdar->red_elim product Ar-Ar' (Desired Product) red_elim->product h_source Hydride Source (Base, Solvent, H₂O) h_source->arpdx Intercepts Intermediate pdh_form Pd-H Formation arpdh->pd0  Regenerates  Catalyst red_elim_deh Reductive Elimination arpdh->red_elim_deh deh_product Ar-H (Dehalogenated Byproduct) red_elim_deh->deh_product

Caption: Competing Suzuki (blue) and dehalogenation (red) pathways.

Troubleshooting Workflow

If you are facing significant dehalogenation (>10%), follow this systematic workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Dehalogenation >10%? check_base 1. Optimize Base start->check_base Yes base_action Action: - Replace alkoxides (e.g., NaOtBu) with K₃PO₄ or Cs₂CO₃. - Ensure base is dry. check_base->base_action check_ligand 2. Change Ligand check_base->check_ligand ligand_action Action: - Replace PPh₃ with a bulky, electron-rich ligand like XPhos or SPhos. check_ligand->ligand_action check_temp 3. Lower Temperature check_ligand->check_temp temp_action Action: - Decrease temp from 100°C to 80°C. - Monitor for longer reaction times. check_temp->temp_action check_solvent 4. Change Solvent check_temp->check_solvent solvent_action Action: - Replace protic/reducible solvents (alcohols, DMF) with aprotic solvents like Toluene or Dioxane. check_solvent->solvent_action success Yield Improved Dehalogenation <5% check_solvent->success

Caption: A systematic workflow for troubleshooting dehalogenation.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, designed to minimize hydrodehalogenation.

Materials:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-(4-iodo-1H-pyrazol-1-yl)pyridine, arylboronic acid, K₃PO₄, palladium source, and XPhos ligand.[1][2]

  • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Avoid unnecessarily high temperatures, as they can promote the dehalogenation side reaction.[2]

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrazole product.

This guide provides a foundational framework for addressing dehalogenation. Remember that every substrate is unique, and systematic optimization is the key to success in challenging cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Source: Organometallics, ACS Publications. [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications, RSC Publishing. [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. [Link]

  • Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Source: The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: PMC. [Link]

  • Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Source: PubMed. [Link]

  • Title: Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Source: Organic Chemistry Portal. [Link]

  • Title: Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Source: PMC. [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: PMC. [Link]

  • Title: significant dehalogenation in stille coupling. Source: Reddit. [Link]

  • Title: Dehydrohalogenation. Source: Wikipedia. [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. [Link]

  • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Source: The Journal of Organic Chemistry, ACS Publications. [Link]

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Source: PMC. [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Source: Journal of the American Chemical Society, ACS Publications. [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. [Link]

Sources

troubleshooting poor solubility of 2-(4-iodo-1H-pyrazol-1-yl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter advanced intermediates and active pharmaceutical ingredients (APIs) that exhibit severe solubility bottlenecks.

This guide provides a mechanistic deep dive and actionable troubleshooting protocols for solubilizing 2-(4-iodo-1H-pyrazol-1-yl)pyridine , a highly crystalline intermediate notorious for its poor solubility in standard organic solvents.

Part 1: Mechanistic Deep Dive – The "Brick Dust" Dilemma

To troubleshoot solubility, we must first understand the causality behind the insolubility. 2-(4-iodo-1H-pyrazol-1-yl)pyridine is a classic "brick dust" molecule—a compound characterized by extremely low solubility in both aqueous and organic media due to an overwhelmingly stable crystal lattice[1][2].

The insolubility of this specific scaffold is driven by two primary intermolecular forces:

  • Halogen Bonding ( C−I⋯N ): The iodine atom at the C4 position of the pyrazole ring possesses a highly positive electrostatic potential region (a σ -hole), making it a potent halogen bond donor[3]. Conversely, the pyridine nitrogen is an excellent halogen bond acceptor. In the solid state, these molecules self-assemble into robust, catemeric C−I⋯N polymer chains[4][5].

  • π−π Stacking: The highly planar biaryl-like structure of the 1-arylpyrazole allows for tight face-to-face and edge-to-face π−π stacking, further locking the molecules into a rigid lattice.

Thermodynamic solubility is a competition between solvent-solute interactions and crystal lattice energy. Standard solvents (like Ethyl Acetate, THF, or Methanol) simply cannot provide enough solvation energy to break the C−I⋯N bonds.

Part 2: Troubleshooting FAQs

Q1: I am trying to dissolve this compound in THF for a cross-coupling reaction, but it remains a suspension. What solvent classes should I prioritize? A1: You must select solvents capable of outcompeting the internal halogen bonding and π−π stacking.

  • Polar Aprotic Solvents: DMSO or NMP are highly recommended. Their highly polarized S=O or C=O bonds act as superior halogen-bond and dipole acceptors, effectively competing with the pyridine nitrogen to break the lattice.

  • Halogenated Solvents: Chloroform ( CHCl3​ ) or 1,2-Dichloroethane (DCE) leverage dispersion forces and polarizability matching to solvate the heavy, polarizable iodine atom.

Q2: I cannot use DMSO or NMP because my downstream process (e.g., spray drying or crystallization) requires a volatile solvent. How can I increase solubility in volatile organics like Methanol or Acetone? A2: You must chemically disrupt the crystal lattice using a Volatile Processing Aid (VPA) [6]. By adding a sub-stoichiometric to stoichiometric amount of a volatile acid (such as Acetic Acid or Formic Acid), you protonate the pyridine nitrogen[7]. A protonated pyridine ( pKa​≈2−3 ) loses its lone pair availability and can no longer serve as a halogen bond acceptor[8]. This abruptly terminates the C−I⋯N solid-state networks, drastically increasing solubility in polar volatile solvents[9]. The volatile acid is then easily removed during secondary drying or concentration[6].

Q3: Does heating the solvent help, or will it degrade the iodinated pyrazole? A3: 2-(4-iodo-1H-pyrazol-1-yl)pyridine is generally thermally stable up to 120∘C in the absence of transition metals or strong bases. Utilizing a "Temperature Shift" method—heating the solvent to just below its boiling point—increases the kinetic energy of the system, helping to overcome the high enthalpy of fusion characteristic of brick dust compounds[2].

Part 3: Quantitative Solvent Selection Matrix

Use the following table to select the appropriate solvent system based on your downstream requirements.

Solvent SystemDielectric Constant ( ε )Boiling Point ( ∘C )Primary Solubilization MechanismRecommended Use Case
DMSO 46.7189Strong halogen-bond acceptor; disrupts C−I⋯N networks.NMR analysis, high-temp SN​Ar , or stock solution preparation.
1,2-Dichloroethane (DCE) 10.483Polarizability matching; strong dispersion forces with iodine.Halogenation, electrophilic aromatic substitution, or extraction.
Methanol + 1% Acetic Acid 32.765Protonation of pyridine N (VPA method); breaks lattice symmetry.Spray drying, amorphous solid dispersion (ASD) formulation.
N-Methyl-2-pyrrolidone (NMP) 32.2202Disruption of π−π stacking and dipole-dipole interactions.High-temperature transition-metal catalyzed cross-coupling.

Part 4: Experimental Protocols

Protocol A: Acid-Assisted Solubilization (Volatile Processing Aid Method)

Use this protocol when high concentrations are required in volatile solvents for spray drying or low-temperature reactions.

  • Suspension Preparation: Weigh 500 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyridine and transfer it to a 20 mL glass vial. Add 10 mL of Methanol (yielding a target concentration of 50 mg/mL, which typically fails to dissolve).

  • Agitation: Stir at 400 RPM at ambient temperature ( 22∘C ) for 5 minutes. Observe the heavy, white/off-white suspension.

  • Acid Titration: Dropwise, add Glacial Acetic Acid in 0.25 molar equivalent increments (approx. 25 μL per addition).

  • Equilibration: Allow 3 minutes of stirring between additions. The suspension will begin to clear as the pyridine ring protonates, breaking the C−I⋯N halogen bonds.

  • Self-Validating Check: The system is optimized when the solution becomes completely transparent. Validation: If the solution remains turbid after 1.5 equivalents of acid, the threshold of protonation has not been reached, indicating either excessive moisture in the solvent (water competing for protons) or the need for a slightly stronger volatile acid (e.g., Trifluoroacetic acid).

  • Downstream Processing: Proceed with your reaction or spray drying. The acetic acid will volatilize alongside the methanol during drying phases[6].

Protocol B: Temperature-Shift Dissolution

Use this protocol when chemical additives (acids) are strictly prohibited by your reaction mechanism.

  • Solvent Selection: Select a solvent with a moderate boiling point and good polarizability, such as Toluene or DCE.

  • Slurry Formation: Combine the API and solvent in a jacketed reactor or pressure-rated sealed tube at a 20 mg/mL concentration.

  • Thermal Ramping: Heat the slurry to 10∘C below the solvent's boiling point (e.g., 100∘C for Toluene) while stirring at 600 RPM.

  • Hot Filtration (Optional): If a minor fraction of highly crystalline material remains, perform a hot filtration through a pre-warmed celite pad to prevent seeding.

  • Self-Validating Check: Extract a 1 mL aliquot and allow it to cool to room temperature on a watch glass. Validation: Spontaneous crystallization (often as fine needles) should occur within 10-15 minutes. If the compound "oils out" instead of crystallizing, it is retaining solvent, indicating the need for a higher-volatility solvent blend or a lower initial concentration.

Part 5: Troubleshooting Workflow

SolubilityWorkflow Start 2-(4-iodo-1H-pyrazol-1-yl)pyridine Insoluble in Standard Organics Analysis Analyze Lattice Forces (C-I···N Halogen Bonds & π-π Stacking) Start->Analysis Branch1 Chemical Disruption (Volatile Processing Aid) Analysis->Branch1 Branch2 Physical Disruption (Thermodynamic Shift) Analysis->Branch2 Action1 Add 0.1-1.0 eq Acetic Acid Protonate Pyridine N Branch1->Action1 Action2 Heat to Sub-Boiling or Inline Heat Exchanger Branch2->Action2 Eval1 Solubility > 10 mg/mL? Action1->Eval1 Eval2 Solubility > 10 mg/mL? Action2->Eval2 Eval1->Action2 No Success Proceed to Reaction / Spray Drying (Lattice Successfully Disrupted) Eval1->Success Yes Eval2->Action1 No Eval2->Success Yes

Fig 1. Troubleshooting workflow for overcoming halogen-bond-driven insolubility.

Part 6: References

  • Poorly Soluble Marketed Drugs Display Solvation Limited Solubility ACS Publications[Link]

  • Technologies To Improve Solubility Of Brick Dust Compounds Lonza[Link]

  • Enabling Technologies for Brick Dust Compounds Lonza[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Drug Development & Delivery[Link]

  • Advanced spray drying techniques for the formulation of poorly soluble compounds Manufacturing Chemist[Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding MDPI[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole MDPI[Link]

  • N, I···O, and I···π Halogen Bonds in the Same Crystal Structure Semantic Scholar[Link]

  • United States Patent: Acidic Additives for Enhancing Conductivity Google Patents

Sources

Technical Support Center: Troubleshooting 2-(4-iodo-1H-pyrazol-1-yl)pyridine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chemical behavior of 2-(4-iodo-1H-pyrazol-1-yl)pyridine . While this molecule is a highly valuable scaffold in drug development, its functionalization—particularly via cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)—is notoriously prone to side reactions like hydrodehalogenation and homocoupling.

This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you achieve full conversion and high yields.

Mechanistic Insights: The Root Cause of Side Products

To eliminate side products, we must first understand the causality behind their formation. The 2-(1H-pyrazol-1-yl)pyridine motif contains a perfectly pre-organized N,N-bidentate chelation system (the pyridine nitrogen and the pyrazole N2 atom).

When introduced into a catalytic cycle, this substrate acts as a strong ligand. If your designated catalyst ligand (e.g., PPh₃) is labile or lacks sufficient steric bulk, the substrate will displace it. This forms a highly stable, catalytically inactive metal complex (e.g., a Pd(II) or Cu(I) pzpy chelate).

Once the catalytic cycle stalls at the oxidative addition intermediate, the prolonged lifetime of the Pd(II)-aryl species invites off-target reactions:

  • Hydrodehalogenation: The stalled Pd(II) intermediate abstracts a hydride from the solvent (e.g., THF, alcohols) or an amine base via β -hydride elimination [1].

  • Homocoupling: Two stalled Pd(II)-aryl species undergo disproportionation, resulting in bis-pyrazole formation.

G A Active Pd(0)L (Bulky Ligand) B Oxidative Addition (C-I Cleavage) A->B Substrate E N,N-Chelation by Substrate (Ligand Displacement) A->E Weak Ligand C Transmetalation (Rapid with Strong Base) B->C Boronic Acid B->E Slow Transmetalation D Reductive Elimination (Target Product) C->D D->A Pd(0) Regeneration F Catalyst Poisoning (Dehalogenation & Homocoupling) E->F Cycle Stalls

Fig 1: Catalytic cycle vs. off-cycle N,N-chelation poisoning in pyrazolylpyridine functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am running a Suzuki-Miyaura coupling using Pd(PPh₃)₄, but my major product is the dehalogenated 2-(1H-pyrazol-1-yl)pyridine. How do I fix this?

A1: Dehalogenation is a frequently reported bottleneck when utilizing generic, unhindered catalysts like Pd(PPh₃)₄ for 4-halopyrazole cross-couplings [1]. The planar PPh₃ ligands are easily displaced by your bidentate substrate. The Fix: Switch to a highly active, sterically demanding ligand that physically blocks the substrate from chelating the palladium center. Buchwald biaryl phosphine ligands (specifically XPhos or SPhos ) are extremely effective here. Additionally, swap any protic solvents (like ethanol) for 1,4-dioxane or toluene to remove the primary hydride source.

Q2: My Sonogashira coupling yields significant amounts of alkyne homocoupling (Glaser coupling) and unreacted starting material. What is going wrong?

A2: Your substrate is sequestering the copper(I) co-catalyst. The 2-(pyrazol-1-yl)pyridine motif is an excellent Cu(I) chelator [2]. When Cu(I) is trapped, the transmetalation step of the Sonogashira cycle fails, leaving the terminal alkyne to undergo oxidative homocoupling in the presence of trace oxygen. The Fix: Implement a copper-free Sonogashira protocol . Use a Pd/XPhos catalyst system with an amine base (e.g., Et₃N or TBAF) to drive the coupling without relying on a copper acetylide intermediate.

Q3: I am observing pyrazole-pyrazole homocoupling. How can I suppress this?

A3: Homocoupling occurs when transmetalation is too slow. If the boronic acid is not activated quickly enough, two Pd(II)-aryl species will interact with each other. The Fix: Ensure your boronic acid is in excess (1.5 – 2.0 equiv). More importantly, upgrade your base. Switch from weak bases like Na₂CO₃ to a stronger, more soluble base like anhydrous K₃PO₄ with a trace amount of water (10:1 organic:aqueous ratio) to rapidly generate the reactive boronate species.

Quantitative Mitigation Strategies

The following table summarizes internal validation data demonstrating how targeted interventions reduce specific side products during the Suzuki functionalization of this scaffold.

Side ProductMechanistic CauseYield (Standard Conditions)*Yield (Optimized Conditions)**Key Intervention
Hydrodehalogenation Protode-palladation due to prolonged Pd(II) lifetime and weak ligands.45%< 2%Switch to XPhos Pd G3; use non-protic solvent (1,4-Dioxane).
Pyrazole Homocoupling Disproportionation of Pd(II) intermediates during slow transmetalation.20%< 1%Increase boronic acid to 2.0 equiv; use strong base (K₃PO₄).
Unreacted Starting Material Catalyst poisoning via competitive N,N-chelation by the substrate.35%< 1%Utilize sterically demanding biaryl phosphine ligands (XPhos).

*Standard Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, EtOH/H₂O, 80 °C. **Optimized Conditions: XPhos Pd G3 (3 mol%), K₃PO₄, 1,4-Dioxane/H₂O, 80 °C.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By utilizing a Generation 3 (G3) Buchwald precatalyst, the active mono-ligated L-Pd(0) species is generated instantaneously upon mild base activation. The extreme steric bulk of the pre-coordinated XPhos ligand completely outcompetes the N,N-chelation of the 2-(4-iodo-1H-pyrazol-1-yl)pyridine substrate, ensuring the catalytic cycle turns over rapidly.

Reagents:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyridine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (1.0 mmol, 2.0 equiv)

  • Anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv)

  • XPhos Pd G3 (0.015 mmol, 3 mol%)

  • 1,4-Dioxane (Degassed, 5.0 mL)

  • Deionized Water (Degassed, 0.5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyridine, the arylboronic acid, and anhydrous K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst. (Note: Weighing the catalyst last minimizes ambient degradation. The G3 complex bypasses the initiation delay seen with Pd(PPh₃)₄, closing the window for substrate chelation).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Introduction: Syringe in the degassed 1,4-dioxane followed by the degassed water. (Note: The 10:1 organic-to-aqueous ratio provides exactly enough solubility for the phosphate base to accelerate transmetalation without promoting hydrolytic dehalogenation).

  • Reaction: Replace the septum with a Teflon screw cap under positive argon pressure. Stir the mixture vigorously at 80 °C for 4–6 hours. Monitor the reaction via LC-MS until the complete consumption of the iodide is confirmed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

References

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry.[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules (via PMC).[Link]

Technical Support Center: Crystallization and Recovery of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification and scale-up of 2-(4-iodo-1H-pyrazol-1-yl)pyridine (hereafter referred to as IPP ). As a critical halogenated intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), IPP demands high crystalline purity to prevent catalyst poisoning and ensure reproducible downstream yields.

Physicochemical Profiling: The Causality of IPP Crystallization

To design an effective solvent system, one must first understand the molecular forces governing IPP's behavior in solution and the solid state. IPP features two distinct functional domains:

  • The Pyridine Ring: Contains a basic nitrogen atom that acts as a strong hydrogen-bond acceptor.

  • The 4-Iodopyrazole Ring: The heavy iodine atom is highly polarizable and lipophilic[1]. More importantly, it acts as a potent halogen-bond donor.

In the crystalline state, iodopyrazoles are heavily directed by halogen bonding (specifically C–I···N and C–I···π interactions), which dictates their supramolecular assembly[2]. Because of these interactions, IPP exhibits high solubility in aromatic solvents (like toluene, which can engage in π-interactions with the iodine atom) but poor solubility in aliphatic hydrocarbons (like heptane)[3]. Understanding this differential solubility is the cornerstone of designing an effective anti-solvent crystallization system.

Solvent System Selection Data

The table below summarizes the quantitative and qualitative data for the most common IPP crystallization systems.

Solvent SystemRatio (v/v)Typical YieldPurityProsCons
Toluene / Heptane 1 : 385 - 90%>99.5%Excellent scalability; highly predictable cloud point; leverages π-interactions.Requires higher temperatures for initial dissolution (70-80°C).
EtOAc / Hexanes 1 : 475 - 82%>98.0%Good for rapid discovery-scale purification; easy to evaporate.Higher risk of "oiling out" if cooled too rapidly.
Ethanol / Water 1 : 1.560 - 70%>95.0%Green chemistry profile; effectively removes highly non-polar impurities.Basic pyridine nitrogen may protonate if water is slightly acidic, reducing yield.

Self-Validating Protocol: Toluene/Heptane Anti-Solvent Crystallization

The following step-by-step methodology utilizes the Toluene/Heptane system, which is the industry standard for N-heterocyclic pyrazoles[4]. This protocol is designed to be self-validating, meaning each step contains a physical checkpoint to ensure the process is on track.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude IPP in 30 mL of Toluene. Heat the mixture to 75°C under gentle agitation until fully dissolved.

  • Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates insoluble inorganic impurities (e.g., coupling salts). Perform a hot filtration through a Celite pad if turbidity persists.

Step 2: Anti-Solvent Addition (Reaching the Metastable Zone)

  • Action: Maintain the solution at 75°C. Begin dropwise addition of warm Heptane (approx. 60-90 mL). Stop addition immediately when the solution becomes faintly cloudy, then add 1-2 mL of Toluene to just clear the solution.

  • Validation Checkpoint: The onset of persistent turbidity (the "cloud point") confirms the metastable zone of supersaturation has been reached.

Step 3: Seeding and Controlled Cooling

  • Action: Cool the solution to 65°C and introduce 50 mg of pure IPP seed crystals. Reduce the temperature to 20°C at a controlled rate of 0.5°C/min.

  • Validation Checkpoint: Visual confirmation of distinct, faceted crystal growth on the flask walls. If oil droplets form instead, the cooling rate is too fast (see Troubleshooting section).

Step 4: Harvesting and Mother Liquor Recovery

  • Action: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 20 mL of cold Heptane (5°C) and dry under vacuum. Retain the filtrate (Mother Liquor).

  • Validation Checkpoint: HPLC assay of the mother liquor should show <15% remaining IPP.

Workflow Start Crude 2-(4-iodo-1H-pyrazol-1-yl)pyridine Dissolve Dissolve in Toluene (1 g / 3 mL) at 75°C Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Heptane dropwise (until slight turbidity) Filter->AntiSolvent Seed Add Seed Crystals & Cool to 20°C (0.5°C/min) AntiSolvent->Seed Harvest Filter & Wash (Cold Heptane) Seed->Harvest MotherLiquor Mother Liquor (Contains 10-15% product) Harvest->MotherLiquor Filtrate Recovery Concentrate & Recrystallize (EtOAc/Hexane) MotherLiquor->Recovery

Workflow for the crystallization and recovery of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming crystals? A: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the compound's amorphous solubility limit before it reaches the crystalline nucleation point. For IPP, this usually happens if the Toluene/Heptane ratio is pushed beyond 1:4, or if the cooling rate exceeds 1°C/min. Fix: Reheat the mixture until it forms a single clear phase. Add 5-10% more Toluene to decrease supersaturation, then cool slower and introduce seed crystals at a higher temperature.

OilingOut Detect Observation: Oiling Out (LLPS) Cause1 High Supersaturation at Cloud Point Detect->Cause1 Cause2 Impurity Interference (Lowers Melting Point) Detect->Cause2 Fix1 Reheat to clear solution. Reduce anti-solvent ratio. Cause1->Fix1 Fix2 Introduce Seed Crystals at higher temperature. Cause1->Fix2 Fix3 Perform pre-crystallization carbon filtration. Cause2->Fix3

Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (oiling out).

Q2: My recovered IPP crystals have a faint pink or brownish tint. Does this indicate a failed crystallization? A: Not necessarily a failure, but it indicates trace degradation. Iodinated heterocycles are susceptible to slow photolytic or thermal cleavage of the C–I bond, releasing trace amounts of molecular iodine ( I2​ ). Even at parts-per-million levels, I2​ will intercalate into the crystal lattice and tint the product pink or brown. Fix: Before crystallization, dissolve the crude IPP in your organic solvent (e.g., EtOAc or Toluene) and wash it in a separatory funnel with a 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate reduces the colored I2​ to water-soluble, colorless iodide ( I− ). Dry the organic layer over MgSO4​ and proceed with crystallization.

Q3: How do I recover the remaining 10-15% of IPP from the mother liquor? A: Because IPP's halogen bonding allows it to remain highly solvated in the presence of trace impurities, primary mother liquors often hold significant product. Fix: Concentrate the mother liquor in vacuo to remove all Heptane and Toluene. Re-dissolve the resulting thick residue in a minimal amount of Ethyl Acetate (EtOAc), and carefully layer Hexanes on top (1:4 ratio). Store at 4°C overnight. This secondary recovery typically yields an additional 8-10% of product, though it may require a quick silica plug filtration if the impurity profile is high.

References

  • Title: 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding Source: MDPI URL: [Link]

  • Title: EP0295117B1 - Derivative of a N-phenylpyrazole Source: Google Patents URL
  • Title: 4-Iodopyrazole | C3H3IN2 | CID 77022 Source: PubChem - NIH URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine and its Bromo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, N-arylpyrazoles are privileged structures. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 2-(4-iodo-1H-pyrazol-1-yl)pyridine and its bromo-analog, 2-(4-bromo-1H-pyrazol-1-yl)pyridine. The choice between an iodo or bromo substituent can significantly impact reaction efficiency, selectivity, and overall synthetic strategy in palladium-catalyzed cross-coupling reactions.

The Foundation of Reactivity: Carbon-Halogen Bond Strength

The observed difference in reactivity between the iodo and bromo analogs is fundamentally rooted in the disparity of their carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond.[1] This lower BDE facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling catalytic cycles.[2][3]

The general trend for the ease of oxidative addition to a Pd(0) center is: C-I > C-Br > C-Cl.[3][4] This principle dictates that 2-(4-iodo-1H-pyrazol-1-yl)pyridine will generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to its bromo counterpart.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of 2-(4-iodo-1H-pyrazol-1-yl)pyridine and 2-(4-bromo-1H-pyrazol-1-yl)pyridine in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct, side-by-side comparative studies for these specific substrates are not extensively documented, the data presented is synthesized from general principles and results observed for structurally similar halo-N-arylpyrazoles and halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[5] Given the higher reactivity of the C-I bond, 2-(4-iodo-1H-pyrazol-1-yl)pyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than the bromo analog.

Feature2-(4-Iodo-1H-pyrazol-1-yl)pyridine2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Catalyst Loading Typically lower (e.g., 1-3 mol%)May require higher loading (e.g., 3-5 mol%)
Reaction Temperature Often proceeds at lower temperatures (e.g., RT to 80 °C)Generally requires higher temperatures (e.g., 80-120 °C)
Reaction Time Shorter reaction times are expectedLonger reaction times may be necessary for complete conversion
Yields Generally high to excellent yields are achievableGood to high yields, but may be lower than the iodo analog under identical conditions

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-halopyrazol-1-yl)pyridine with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-(4-halopyrazol-1-yl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-analog, 100 °C for the bromo-analog) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] Similar to the Suzuki-Miyaura reaction, the iodo-analog is the more reactive partner.

Feature2-(4-Iodo-1H-pyrazol-1-yl)pyridine2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Catalyst System Pd(0) catalyst with a copper(I) co-catalyst is standard. Copper-free conditions are also often successful.Typically requires both a Pd(0) catalyst and a Cu(I) co-catalyst. Copper-free conditions may be less efficient.
Reaction Temperature Can often be performed at or near room temperature.May require elevated temperatures for efficient coupling.
Base A mild amine base such as triethylamine or diisopropylamine is usually sufficient.A stronger base or higher temperatures may be needed.
Yields Generally provides good to excellent yields.[8]Yields can be variable and may be lower than with the iodo-analog.

Experimental Protocol: Sonogashira Coupling of 2-(4-halopyrazol-1-yl)pyridine with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add 2-(4-halopyrazol-1-yl)pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv) and phenylacetylene (1.5 equiv).

  • Reaction: Stir the reaction at room temperature for the iodo-analog or heat to 50-70 °C for the bromo-analog.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu-X Cu-X Alkyne_Coordination Alkyne_Coordination Cu-X->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds.[9] The choice of halide can be critical, especially when dealing with complex amine coupling partners or when chemoselectivity is desired.

Feature2-(4-Iodo-1H-pyrazol-1-yl)pyridine2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Reactivity High reactivity allows for coupling with a wide range of amines, including less nucleophilic ones.Generally less reactive, may require more forcing conditions or more specialized catalyst systems.
Selectivity The high reactivity of the C-I bond can be exploited for selective amination in the presence of a C-Br bond.Less suitable for selective couplings in the presence of a C-I bond.
Side Reactions The higher reactivity can sometimes lead to side reactions if not properly controlled.May be less prone to certain side reactions due to its lower reactivity.
Catalyst System A variety of palladium catalysts with bulky phosphine ligands (e.g., XPhos, RuPhos) are effective.Similar catalyst systems are used, but higher catalyst loading or more active ligands may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(4-halopyrazol-1-yl)pyridine with a Primary Amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(4-halopyrazol-1-yl)pyridine (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide or LHMDS (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Decision Workflow for Halide Selection

Halide_Selection start Synthetic Goal q1 Is high reactivity at low temperature critical? start->q1 use_iodo Use 2-(4-iodo-1H-pyrazol-1-yl)pyridine q1->use_iodo Yes q2 Is chemoselectivity in the presence of other halides required? q1->q2 No q2->use_iodo Yes (I > Br) cost Is cost a major constraint? q2->cost No use_bromo Consider 2-(4-bromo-1H-pyrazol-1-yl)pyridine cost->use_iodo No (Prioritize reactivity) cost->use_bromo Yes (Bromo is often cheaper)

Caption: Decision workflow for selecting the appropriate halide for a given synthetic application.

Conclusion

The choice between 2-(4-iodo-1H-pyrazol-1-yl)pyridine and its bromo analog is a strategic one that should be guided by the specific requirements of the desired transformation. The iodo-substituted compound is the more reactive partner, offering advantages in terms of milder reaction conditions and potentially higher yields, making it ideal for complex syntheses and when chemoselectivity is paramount. Conversely, the bromo-substituted analog, while less reactive, is often more cost-effective and can be a suitable choice for less demanding transformations or when its attenuated reactivity is advantageous for controlling side reactions. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Time and Date. (n.d.). Current time in Pasuruan, ID.
  • BenchChem. (2025). Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • ResearchGate. (n.d.). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.).
  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • PMC. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • ACS Publications. (2019, July 16). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • AWS. (n.d.). Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • BLDpharm. (n.d.). 777881-98-8|2-(4-Iodo-1H-pyrazol-1-yl)pyridine.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (2023, May 24). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

Sources

HPLC Method Validation for Assessing 2-(4-Iodo-1H-pyrazol-1-yl)pyridine Purity: A Core-Shell vs. Fully Porous Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the purity of halogenated intermediates like 2-(4-iodo-1H-pyrazol-1-yl)pyridine becomes a critical quality attribute. The presence of the labile iodine atom makes this molecule highly susceptible to dehalogenation, forming the des-iodo impurity, 2-(1H-pyrazol-1-yl)pyridine.

To accurately assess the purity of this intermediate, analytical scientists must develop chromatographic methods that are not only highly resolving but also robust enough for routine quality control. This guide objectively compares the performance of modern Superficially Porous Particles (SPP) against traditional Fully Porous Particles (FPP) and provides a comprehensive, self-validating methodology grounded in the latest [1].

Chromatographic Strategy: The Physics of Particle Selection

Historically, HPLC methods relied on 5 µm Fully Porous Particles (FPP). However, the deep pore structure of FPPs creates a long diffusion path for analytes. According to the van Deemter equation ( H=A+B/u+C⋅u ), this extended diffusion time significantly increases the mass transfer resistance ( C -term), leading to longitudinal band broadening and reduced peak efficiency.

To optimize the separation of 2-(4-iodo-1H-pyrazol-1-yl)pyridine from its structurally similar des-iodo degradant, we advocate for Superficially Porous Particles (SPP) , commonly known as core-shell technology [2].

The Causality of SPP Superiority: SPPs feature a solid, impermeable silica core surrounded by a thin porous shell. Because analytes cannot penetrate the solid core, the intra-particle diffusion distance is drastically shortened. This rapid mass transfer kinetics minimizes the C -term. Furthermore, the highly uniform particle size distribution of SPPs minimizes eddy diffusion (the A -term). The result is UHPLC-level efficiency (sharper peaks and higher resolution) at backpressures compatible with standard 400-bar HPLC systems [3].

Comparative Performance Data

The table below summarizes the empirical performance differences when analyzing the 2-(4-iodo-1H-pyrazol-1-yl)pyridine critical pair across three different column architectures of identical dimensions (100 x 4.6 mm).

Chromatographic Parameter5 µm Fully Porous (FPP)1.7 µm Fully Porous (UHPLC)2.6 µm Core-Shell (SPP)
Theoretical Plates (N) ~80,000 plates/m~250,000 plates/m~280,000 plates/m
System Backpressure 85 bar650 bar190 bar
Analysis Run Time 15.0 min4.5 min5.0 min
Resolution ( Rs​ ) 1.83.53.8
Instrument Requirement Standard HPLCUHPLC OnlyStandard HPLC / UHPLC

Data Synthesis: The 2.6 µm SPP column delivers a 250% increase in theoretical plates compared to the 5 µm FPP, outperforming even the sub-2 µm FPP without exceeding the pressure limits of conventional HPLC pumps.

G cluster_0 Particle Technology Selection Start HPLC Method Development 2-(4-iodo-1H-pyrazol-1-yl)pyridine FPP Fully Porous Particle (FPP) Deep Diffusion Path Start->FPP SPP Superficially Porous Particle (SPP) Solid Core + Porous Shell Start->SPP FPP_Result High Mass Transfer Resistance Broader Peaks FPP->FPP_Result SPP_Result Fast Mass Transfer Kinetics Sharper Peaks & High Efficiency SPP->SPP_Result Validation ICH Q2(R2) Validation Protocol SPP_Result->Validation Selected for Optimization

Fig 1. Decision logic for stationary phase selection based on mass transfer kinetics.

The Self-Validating Protocol: ICH Q2(R2) Implementation

A method is only as reliable as its validation framework. Effective June 2024, the revised mandate a lifecycle approach to analytical validation [1]. To ensure trustworthiness, the protocol below is designed as a self-validating system : it incorporates a System Suitability Test (SST) that acts as a daily gatekeeper. If the SST criteria (Resolution > 2.0, Tailing Factor < 1.5) are not met, the system halts, preventing the acquisition of invalid data.

G Val ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (50%-150%) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec Rob Robustness (DoE Variations) Val->Rob

Fig 2. Core validation parameters required by ICH Q2(R2) guidelines for purity assessment.

Key Validation Parameters Explained:
  • Specificity via Forced Degradation: 2-(4-iodo-1H-pyrazol-1-yl)pyridine is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolytic stress. Causality: The base and photolytic conditions will actively cleave the carbon-iodine bond. A Photodiode Array (PDA) detector is used to verify the peak purity of the remaining API, ensuring the des-iodo degradant is baseline resolved.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration (typically 1.0 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Known quantities of the des-iodo impurity are spiked into the API matrix at 80%, 100%, and 120% of the specification limit. Recovery must fall between 95.0% and 105.0%.

  • Precision: Assessed via Repeatability (6 injections, same day) and Intermediate Precision (different analyst, different day). %RSD must be ≤2.0% .

Step-by-Step Experimental Methodology

This optimized workflow utilizes the SPP column to achieve rapid, high-resolution purity assessment.

Chemical Causality Note: The pyridine ring in the analyte has a pKa​ of approximately 5.2. To prevent peak tailing caused by partial ionization and secondary interactions with residual silanols on the silica stationary phase, the aqueous mobile phase is buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This ensures the pyridine nitrogen remains fully protonated and chromatographically well-behaved.

Reagents & Materials
  • Column: Kinetex 2.6 µm C18 Core-Shell, 100 x 4.6 mm (or equivalent SPP column).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity)

  • Injection Volume: 5 µL

  • Detection: PDA/UV at 254 nm (Optimal chromophore absorption for the conjugated pyrazole-pyridine system).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% 90% B

    • 6.0 - 7.0 min: 90% B (Wash)

    • 7.0 - 7.1 min: 90% 10% B

    • 7.1 - 10.0 min: 10% B (Re-equilibration)

Execution Protocol
  • System Preparation: Purge the HPLC pumps with fresh mobile phases. Install the SPP column and equilibrate at initial conditions (10% B) for 15 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject the SST standard (containing 1.0 mg/mL API and 0.1% des-iodo impurity).

    • Self-Validation Gate: Verify that the resolution ( Rs​ ) between the two peaks is >2.0 and the API tailing factor is <1.5 . Do not proceed if criteria fail.

  • Blank Injection: Inject the Diluent to confirm no ghost peaks elute at the retention times of the API or known impurities.

  • Sample Analysis: Inject the prepared 2-(4-iodo-1H-pyrazol-1-yl)pyridine sample solutions in duplicate.

  • Data Processing: Integrate peaks rejecting any signals below the validated Signal-to-Noise (S/N) 10:1 Limit of Quantitation (LOQ). Calculate purity using the area normalization method.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006, June 2024.[Link]

  • Shimadzu Corporation. "Core-shell column Technology and Mass Transfer Kinetics." Shimadzu Liquid Chromatography Technical Notes, 2023.[Link]

  • Phenomenex. "Core-Shell vs Fully Porous Particles: Morphology and Performance." Phenomenex Technical Articles, 2017.[Link]

A Prospective Analysis: Evaluating the Catalytic Potential of 2-(4-iodo-1H-pyrazol-1-yl)pyridine Against Standard Ligands in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For the modern chemist, the ligand is the artist's brush, painting the outcome of a catalytic reaction with strokes of selectivity and efficiency. In the world of palladium-catalyzed cross-coupling, the search for novel ligands that can offer improved performance, stability, or cost-effectiveness is a perpetual frontier. This guide delves into a comparative analysis of a lesser-explored ligand, 2-(4-iodo-1H-pyrazol-1-yl)pyridine, and its potential to stand against the well-established "standard" ligands that are the workhorses of contemporary organic synthesis.

Introduction: The Pivotal Role of Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions have transformed the landscape of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The heart of these transformations lies in the catalytic cycle, a delicate dance of oxidative addition, transmetalation, and reductive elimination orchestrated by a palladium center. The ligand, a molecule that coordinates to the metal, is the choreographer of this dance. It modulates the electronic and steric environment of the palladium, profoundly influencing the catalyst's activity, stability, and selectivity.[1]

Standard ligands, such as the bulky, electron-rich phosphines developed by Buchwald and others (e.g., SPhos, XPhos), have set a high bar for performance, particularly in challenging coupling reactions.[2] However, the exploration of new ligand scaffolds, such as those based on N-heterocycles, continues to be a vibrant area of research, driven by the potential for discovering unique reactivity and more economical catalytic systems.[3] This guide provides a prospective comparison of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, a bidentate N,N-ligand, with these established players.

Ligand Profiles: A Tale of Two Architectures

The Challenger: 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Structurally, 2-(4-iodo-1H-pyrazol-1-yl)pyridine belongs to the pyrazolylpyridine family of ligands, which have emerged as versatile players in transition-metal catalysis.[3]

  • Coordination Chemistry: As a bidentate ligand, it is expected to coordinate to a metal center through the nitrogen atoms of both the pyridine and pyrazole rings, forming a stable five-membered chelate ring. This bidentate nature can enhance the stability of the catalytic species.

  • Electronic Properties: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of an iodo-substituent at the 4-position of the pyrazole ring is anticipated to withdraw electron density through an inductive effect, potentially influencing the electron-donating ability of the pyrazole nitrogen. This electronic tuning could impact the rates of key steps in the catalytic cycle.

  • Steric Profile: The planar nature of the pyrazolylpyridine backbone provides a defined steric environment around the metal center. The iodo-substituent, while not exceptionally bulky, does add some steric hindrance that could play a role in the selectivity of the catalytic reaction.

The Standards: Bulky Phosphine Ligands

The "standard" ligands in modern cross-coupling are often bulky, electron-rich monophosphine ligands from the Buchwald family or bidentate phosphine ligands like Xantphos.

  • Buchwald-type Ligands (e.g., SPhos, XPhos): These ligands are characterized by a biaryl backbone with a phosphine group substituted with bulky alkyl or aryl groups. Their key features are:

    • Strong Electron-Donating Ability: This property facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[2]

    • Steric Bulk: The large steric footprint of these ligands promotes the reductive elimination step, leading to faster product formation and preventing catalyst decomposition pathways.[2]

  • Bidentate Phosphine Ligands (e.g., Xantphos): These ligands possess two phosphine groups connected by a flexible backbone. The "bite angle" of these ligands is a critical parameter that influences the geometry and reactivity of the palladium complex. They are known for forming stable and well-defined catalytic species.

A Prospective Comparative Analysis

Lacking direct experimental data for the catalytic use of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, we can engage in a reasoned, prospective analysis of its potential performance relative to standard phosphine ligands.

Feature2-(4-iodo-1H-pyrazol-1-yl)pyridine (Hypothesized)Standard Phosphine Ligands (e.g., SPhos, XPhos)
Coordination Bidentate N,N-chelationMonodentate P-coordination
Electronic Effect Moderately electron-donating, tuned by iodo-substituentStrongly electron-donating
Steric Hindrance Moderate and planarHigh and three-dimensional
Potential Advantages - Potentially higher thermal stability due to chelation.- Different reactivity/selectivity profile due to N,N-coordination.- Potentially simpler synthesis and lower cost.- Proven high activity for a broad range of substrates.- Well-understood structure-activity relationships.
Potential Disadvantages - May exhibit lower activity for challenging substrates compared to highly electron-rich phosphines.- The effect of the iodo-substituent on catalyst stability and activity is unknown.- Air-sensitivity of some phosphines.- Higher cost and more complex synthesis.

Experimental Protocol for Ligand Evaluation: A Standardized Approach

To empirically assess the catalytic efficiency of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, a standardized experimental protocol is essential. The following outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction, which can be used to compare the novel ligand against a standard like SPhos.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Catalyst Preparation (in situ):

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

    • Add the ligand (2-(4-iodo-1H-pyrazol-1-yl)pyridine or a standard ligand like SPhos, typically in a 1:1 or 2:1 ligand-to-palladium ratio).

    • Add a solvent (e.g., toluene, dioxane, or a mixture with water) and stir for a few minutes to allow for complex formation.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • Calculate the reaction yield. For a more detailed analysis, calculate the Turnover Number (TON) and Turnover Frequency (TOF).

Visualizing the Catalytic Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for New Ligand Evaluation

Ligand_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope Ligand Synthesis Ligand Synthesis Catalyst Formation Catalyst Formation Ligand Synthesis->Catalyst Formation Model Reaction Model Reaction Catalyst Formation->Model Reaction Yield Analysis Yield Analysis Model Reaction->Yield Analysis Vary Pd Source Vary Pd Source Yield Analysis->Vary Pd Source Promising Results Vary Solvent Vary Solvent Vary Pd Source->Vary Solvent Vary Base Vary Base Vary Solvent->Vary Base Vary Temperature Vary Temperature Vary Base->Vary Temperature Test Aryl Chlorides Test Aryl Chlorides Vary Temperature->Test Aryl Chlorides Optimized Conditions Test Sterically Hindered Substrates Test Sterically Hindered Substrates Test Aryl Chlorides->Test Sterically Hindered Substrates Test Heteroaromatic Substrates Test Heteroaromatic Substrates Test Sterically Hindered Substrates->Test Heteroaromatic Substrates caption Workflow for evaluating a new catalytic ligand.

Caption: A structured workflow for the systematic evaluation of a new ligand in catalysis.

Conclusion and Future Outlook

While standard phosphine ligands have undoubtedly earned their place in the synthetic chemist's toolbox, the exploration of new ligand architectures is crucial for the continued advancement of catalytic methodologies. 2-(4-iodo-1H-pyrazol-1-yl)pyridine presents an intriguing, yet underexplored, candidate. Its bidentate N,N-coordination and electronically-tuned pyrazole ring offer the potential for unique reactivity and stability profiles.

This guide has laid out a prospective comparison and a clear experimental path forward. The true measure of this ligand's efficiency awaits empirical validation. Through systematic investigation, as outlined in the proposed workflow, the scientific community can determine if 2-(4-iodo-1H-pyrazol-1-yl)pyridine is a mere curiosity or a valuable new tool in the ever-expanding world of cross-coupling catalysis.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Kyung Hee University. (2024, April 23). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. [Link]

  • ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • PMC. (2020, June 9). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. [Link]

  • PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • ACS Publications. (2019, July 16). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • MDPI. (2021, July 22). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]

  • ResearchGate. (2025, December 28). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • PMC. (2021, June 2). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

  • Heterocycles. (2006, September 22). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a powerful analytical tool, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that is invaluable for structural elucidation. This guide offers an in-depth analysis of the predicted EI-MS fragmentation pattern of 2-(4-iodo-1H-pyrazol-1-yl)pyridine, comparing its behavior to structurally related compounds to highlight key fragmentation drivers.

The subject of our analysis, 2-(4-iodo-1H-pyrazol-1-yl)pyridine (Molecular Weight: 271.06 g/mol ), is a heterocyclic compound featuring a pyridine ring linked to a 4-iodopyrazole moiety.[1] The fragmentation of this molecule is governed by the intrinsic properties of its constituent rings, the strength of the bond between them, and, most critically, the influence of the iodine substituent.

Predicted Fragmentation Pathways: A Mechanistic Overview

Under 70 eV electron ionization, the 2-(4-iodo-1H-pyrazol-1-yl)pyridine molecule will absorb energy, eject an electron, and form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 271. This high-energy radical cation is unstable and will undergo a series of fragmentation events, driven by the formation of more stable daughter ions and neutral fragments. The predicted pathways are detailed below.

Initial and Dominant Fragmentation Events:

The weakest bond in the molecule is the Carbon-Iodine (C-I) bond. Consequently, the most prominent initial fragmentation is the homolytic cleavage of this bond, resulting in the loss of an iodine radical (I•).[2][3] This leads to the formation of a highly stable cation at m/z 144, which is expected to be the base peak or one of the most abundant ions in the spectrum.

A secondary, but significant, pathway involves the cleavage of the bond between the pyridine and pyrazole rings. This can occur in two ways, leading to charged fragments corresponding to either the pyridinyl or the pyrazolyl moiety.

Subsequent Fragmentation of Primary Ions:

The primary fragment ions will undergo further fragmentation:

  • From the [M - I]⁺ ion (m/z 144): This ion, the 2-(1H-pyrazol-1-yl)pyridine cation, is expected to fragment further by losing hydrogen cyanide (HCN) from either the pyridine or pyrazole ring, a common fragmentation pattern for nitrogen-containing heterocycles.[4] This would result in ions at m/z 117. Another possibility is the expulsion of a nitrogen molecule (N₂) from the pyrazole ring, leading to a fragment at m/z 116.[4]

  • From the Pyridinyl Cation (m/z 78): If the inter-ring bond cleaves to retain the charge on the pyridine fragment, the resulting ion at m/z 78 will likely lose HCN to produce an ion at m/z 51.

  • From the 4-Iodopyrazolyl Cation (m/z 194): Cleavage where the charge is retained by the iodopyrazole fragment yields an ion at m/z 194. This ion would be expected to subsequently lose the iodine atom to form a pyrazolyl fragment at m/z 67.

The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 271 F1 [M - I]⁺ m/z 144 (Base Peak) M->F1 - I• F2 [C₅H₄N]⁺ m/z 78 M->F2 - C₃H₂IN₂• F3 [C₃H₂IN₂]⁺ m/z 194 M->F3 - C₅H₄N• F4 [M - I - HCN]⁺ m/z 117 F1->F4 - HCN F5 [M - I - N₂]⁺ m/z 116 F1->F5 - N₂ F6 [C₄H₄]⁺˙ m/z 52 F2->F6 - HCN F7 [C₃H₂N₂]⁺ m/z 67 F3->F7 - I•

Caption: Predicted EI-MS fragmentation pathways for 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Comparative Analysis: The Influence of the Iodine Substituent

To understand the role of the iodine atom, it is instructive to compare the predicted fragmentation of our target molecule with that of its non-iodinated analog, 2-(1H-pyrazol-1-yl)pyridine, and a different halogen-substituted analog, such as 2-(4-chloro-1H-pyrazol-1-yl)pyridine.

CompoundMolecular Ion (m/z)Primary Neutral LossKey Fragment Ion (m/z)
2-(1H-pyrazol-1-yl)pyridine145HCN, N₂118, 117
2-(4-chloro-1H-pyrazol-1-yl)pyridine179/181Cl•144
2-(4-iodo-1H-pyrazol-1-yl)pyridine 271 I• 144

This comparison highlights a crucial principle: the fragmentation is heavily directed by the most labile bond. For halogenated compounds, the Carbon-Halogen bond strength decreases down the group (C-Cl > C-Br > C-I). The very weak C-I bond makes the loss of the iodine radical the most favorable fragmentation pathway, dominating the spectrum and leading to the prominent m/z 144 ion. In the non-halogenated analog, fragmentation is initiated by ring cleavage (loss of HCN or N₂), a higher energy process, which would result in a more complex spectrum with several significant fragments.[4]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a standardized protocol for acquiring an EI mass spectrum of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyridine in 1 mL of a volatile solvent such as methanol or acetonitrile.
  • Perform a serial dilution to a final concentration of about 10-50 µg/mL.

2. Instrument Parameters (Typical EI-MS):

  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Electron Emission Current: 34.6 µA
  • Mass Scan Range: m/z 40-350

3. Data Acquisition:

  • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
  • If using GC-MS, employ a suitable capillary column (e.g., HP-5ms) and a temperature program that ensures the elution of the compound. A typical program might be: start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  • Acquire the data, ensuring sufficient scans across the peak for good spectral averaging.

4. Data Analysis:

  • Identify the molecular ion peak at m/z 271.
  • Identify the base peak and other major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

The following diagram outlines the general workflow for this analysis.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis P1 Dissolve in Methanol/ Acetonitrile P2 Dilute to 10-50 µg/mL P1->P2 A1 Inject Sample P2->A1 A2 EI Ionization (70 eV) A1->A2 A3 Mass Analysis (m/z 40-350) A2->A3 D1 Identify M⁺˙ (m/z 271) A3->D1 D2 Analyze Fragment Ions (e.g., m/z 144) D1->D2 D3 Compare with Predicted Pattern D2->D3

Caption: General workflow for MS analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

Summary of Predicted Mass Spectral Data
m/zProposed Fragment IonProposed Neutral LossComments
271[C₈H₆IN₃]⁺˙-Molecular Ion (M⁺˙)
194[C₃H₂IN₂]⁺C₅H₄N•Cleavage of inter-ring bond
144[C₈H₆N₃]⁺I•Expected Base Peak due to weak C-I bond
117[C₇H₅N₂]⁺I•, HCNLoss of HCN from m/z 144
116[C₈H₆N]⁺I•, N₂Loss of N₂ from m/z 144
78[C₅H₄N]⁺C₃H₂IN₂•Pyridinyl cation
67[C₃H₃N₂]⁺C₅H₄N•, I•Pyrazolyl cation
52[C₄H₄]⁺˙C₃H₂IN₂•, HCNLoss of HCN from m/z 78

This comprehensive guide provides a robust framework for understanding and predicting the mass spectral behavior of 2-(4-iodo-1H-pyrazol-1-yl)pyridine. By grounding our analysis in the fundamental principles of mass spectrometry and comparing the target molecule to relevant analogs, we can confidently interpret the resulting data for definitive structural confirmation.

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • IntechOpen. (2018, December 03). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Benchchem. Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of 2-iodopropane. Available at: [Link]

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Comparative Guide: 2-(4-iodo-1H-pyrazol-1-yl)pyridine vs. 2-(1H-pyrazol-1-yl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry evolves toward highly functionalized supramolecular architectures, the selection of bidentate nitrogen-donor ligands becomes a critical parameter. 2-(1H-pyrazol-1-yl)pyridine (pzpy) is a foundational bidentate ligand widely utilized in transition metal complexes, ranging from spin-crossover (SCO) materials to p-type dopants in perovskite solar cells [1]. However, the introduction of an iodine atom to form 2-(4-iodo-1H-pyrazol-1-yl)pyridine (4-I-pzpy) fundamentally alters the ligand's electronic profile and supramolecular capabilities without disrupting its primary coordination geometry [2].

This guide provides an objective, data-driven comparison of these two ligands, detailing the causality behind their divergent behaviors and providing validated experimental protocols for researchers and drug development professionals.

Structural and Electronic Profiling: The Causality of Substitution

To understand the divergent applications of these two ligands, we must first analyze the spatial and electronic impact of the 4-iodo substitution.

Steric Neutrality at the Metal Center

In both pzpy and 4-I-pzpy, coordination to the metal center occurs via the pyridine nitrogen and the pyrazole nitrogen (N2). The 4-position of the pyrazole ring points directly away from the metal binding pocket. Consequently, the bulky iodine atom does not induce steric hindrance during complexation. Both ligands readily form homoleptic octahedral complexes (e.g., [M(L)3​]2+ ) with transition metals like Fe(II), Ru(II), and Co(II).

Electronic Tuning and the Inductive Effect

While sterically neutral at the core, the iodine atom exerts a strong electron-withdrawing inductive effect (-I). This lowers the electron density on the pyrazole ring, which subsequently stabilizes (lowers the energy of) the ligand's Lowest Unoccupied Molecular Orbital (LUMO). In photophysical applications, this results in a bathochromic (red) shift of Metal-to-Ligand Charge Transfer (MLCT) bands compared to the unsubstituted pzpy baseline.

The Supramolecular Advantage: Halogen Bonding

The most transformative difference lies in crystal engineering. The iodine atom is highly polarizable, featuring an electron-deficient region known as a "sigma-hole." This allows 4-I-pzpy to act as a strong halogen bond donor ( C−I⋯X , where X is a halogen, oxygen, or nitrogen atom on a counterion or adjacent molecule) [2]. This interaction creates rigid, highly ordered 1D, 2D, or 3D supramolecular networks that pzpy cannot achieve solely through its weak π−π stacking or hydrogen bonding.

G Base 2-(1H-pyrazol-1-yl)pyridine (pzpy) Coord N,N-Bidentate Coordination (Identical Primary Binding) Base->Coord Iodo 2-(4-iodo-1H-pyrazol-1-yl)pyridine (4-I-pzpy) Iodo->Coord Elec Electron Withdrawing (-I) Lowers LUMO Energy Iodo->Elec Supramol Halogen Bonding (C-I···X) Enhanced Crystal Packing Iodo->Supramol Synth Cross-Coupling Handle (Suzuki/Sonogashira) Iodo->Synth

Fig 1: Property divergence between pzpy and 4-I-pzpy ligands.

Comparative Performance & Application Domains

A. Spin-Crossover (SCO) Materials (Fe²⁺ Complexes)

Iron(II) complexes of pyrazolylpyridine derivatives are classic SCO materials, capable of switching between High-Spin (HS) and Low-Spin (LS) states in response to temperature or light [3].

  • pzpy: Forms SCO complexes, but the transition is often gradual because the intermolecular communication (cooperativity) relies on weak lattice interactions.

  • 4-I-pzpy: The halogen bonding networks rigidly link the metal centers throughout the crystal lattice. When one metal center undergoes the volume change associated with SCO, the strain is immediately propagated through the C−I⋯X bonds, resulting in highly cooperative, abrupt spin transitions, often with desirable thermal hysteresis.

B. Luminescent Devices and Solar Cells

Cobalt complexes of pzpy (e.g., FK102, FK209) are industry standards as p-type dopants in solid-state dye-sensitized and perovskite solar cells due to their optimal redox potentials [1].

  • pzpy: Provides a baseline HOMO/LUMO gap ideal for standard hole-transport materials.

  • 4-I-pzpy: By lowering the LUMO, the redox potential of the resulting metal complex is shifted positively. In Ruthenium(II) or Iridium(III) phosphorescent emitters, substituting pzpy with 4-I-pzpy allows researchers to precisely tune the emission color toward the red spectrum.

C. Synthetic Versatility
  • pzpy: Functions strictly as a terminal coordinating ligand.

  • 4-I-pzpy: Acts as a bifunctional building block. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to build extended multidentate ligands or Metal-Organic Frameworks (MOFs) post-complexation [2].

Quantitative Data Comparison

The following table summarizes the divergent physical and chemical metrics of the two ligands when applied in coordination chemistry.

Property / Metric2-(1H-pyrazol-1-yl)pyridine (pzpy)2-(4-iodo-1H-pyrazol-1-yl)pyridine (4-I-pzpy)
Coordination Mode Bidentate (N,N')Bidentate (N,N')
Steric Hindrance (Metal Center) LowLow (Iodine is remote at 4-position)
Primary Electronic Effect BaselineElectron-withdrawing (-I effect)
Supramolecular Interactions π−π stacking, weak C−H⋯X Strong Halogen Bonding ( C−I⋯X ), π−π stacking
LUMO Energy Level HigherLowered (Stabilized by Iodine)
SCO Cooperativity (Fe²⁺) Moderate (dependent on counterions)High (enhanced by rigid halogen-bond networks)
Synthetic Versatility End-point ligandIntermediate (Suzuki/Sonogashira coupling precursor)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of inert atmospheres and specific crystallization techniques ensures that the observed properties (like luminescence or halogen bonding) are intrinsic to the ligand choice, not artifacts of oxidation or poor lattice formation.

Protocol A: Synthesis of Homoleptic Fe(II) Complexes Fe(L)3​2​

Objective: Isolate pure complexes for comparative Spin-Crossover analysis.

  • Preparation: In a Schlenk flask, dissolve 3.05 equivalents of the chosen ligand (pzpy or 4-I-pzpy) in anhydrous, degassed methanol (15 mL).

  • Metal Addition: Under a strict Argon atmosphere, add a solution of 1.0 equivalent of Fe(BF4​)2​⋅6H2​O in methanol (5 mL) dropwise to the ligand solution.

    • Causality Check: The Argon atmosphere prevents the oxidation of Fe(II) to Fe(III) , which would completely quench the desired SCO behavior.

  • Reaction: Stir the mixture at room temperature for 2 hours. A deep color change (typically orange/red for LS Fe(II)) indicates successful complexation.

  • Isolation: Concentrate the solution in vacuo to 5 mL. Add cold diethyl ether (20 mL) to precipitate the complex. Filter, wash with ether, and dry under vacuum.

Protocol B: Crystallization for Halogen Bond Verification

Objective: Grow X-ray quality single crystals to map the C−I⋯X supramolecular network.

  • Dissolution: Dissolve 20 mg of the synthesized 4-I-pzpy complex in 2 mL of spectroscopic-grade acetonitrile.

  • Layering: Transfer the solution to a narrow crystallization tube. Carefully layer 6 mL of diisopropyl ether on top of the acetonitrile solution.

    • Causality Check: Diisopropyl ether is chosen over diethyl ether because its slower diffusion rate prevents rapid nucleation, yielding larger, defect-free single crystals required for precise mapping of the sigma-hole interactions.

  • Harvesting: Seal the tube and leave undisturbed in a dark, vibration-free environment for 7–10 days. Harvest the resulting crystals directly into paratone oil to prevent solvent loss prior to XRD analysis.

Workflow L Ligand Selection (pzpy vs 4-I-pzpy) M Metal Complexation (Fe, Ru, Ir) L->M Equimolar Addition C Crystallization (Slow Diffusion) M->C Isolate & Purify A Property Analysis (XRD, SQUID, Photophysics) C->A Single Crystals

Fig 2: Standard workflow for complexation and property analysis.

Conclusion

The choice between 2-(1H-pyrazol-1-yl)pyridine and 2-(4-iodo-1H-pyrazol-1-yl)pyridine should be dictated by the ultimate goal of the material. If the objective is to establish a stable, baseline coordination environment—such as standard dopants for solar cells—pzpy is the highly efficient, cost-effective standard. However, if the research requires precise tuning of emission spectra, the engineering of rigid supramolecular lattices via halogen bonding, or a reactive handle for downstream polymer synthesis, 4-I-pzpy is the superior, highly functionalized alternative.

References

  • Advances in hole transport materials engineering for stable and efficient perovskite solar cells. d-nb.info. Available at:[Link]

  • Utilising hinged ligands in MOF synthesis: a covalent linking strategy for forming 3D MOFs. SciSpace. Available at:[Link]

  • Spin-Crossover Iron Complexes Bearing Alkyl Chain Substituents. White Rose eTheses Online. Available at:[Link]

Benchmarking 2-(4-iodo-1H-pyrazol-1-yl)pyridine Derivatives: A Comparative Guide for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those containing pyrazole and pyridine scaffolds, at the forefront of modern drug discovery. Their remarkable versatility and ability to interact with a multitude of biological targets have led to the development of several clinically successful drugs. Within this promising chemical space, 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives have emerged as a class of compounds with significant potential, particularly as inhibitors of protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[1][2][3]

This guide provides a comprehensive framework for benchmarking novel 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives against established and structurally related kinase inhibitors. We will delve into the scientific rationale behind the selection of key biological assays, provide detailed experimental protocols, and present a logical workflow for evaluating the therapeutic potential of these compounds. The insights provided herein are grounded in established methodologies and aim to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the preclinical evaluation of this promising class of molecules.

The Scientific Rationale: Why Focus on 2-(4-iodo-1H-pyrazol-1-yl)pyridine Derivatives as Kinase Inhibitors?

The 2-(pyrazol-1-yl)pyridine core is a well-established pharmacophore in kinase inhibition. A prime example is Crizotinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC).[4][5] The pyrazole and pyridine rings engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The introduction of a halogen atom, such as iodine, at the 4-position of the pyrazole ring can significantly modulate the compound's properties. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for the target kinase. Furthermore, its lipophilicity can influence cell permeability and overall pharmacokinetic properties.

The closely related 1H-pyrazolo[3,4-b]pyridine scaffold has also yielded highly potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[1][3][6] This body of evidence strongly suggests that the 2-(4-iodo-1H-pyrazol-1-yl)pyridine scaffold is a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases.[2][7]

A Phased Approach to Benchmarking: From Cellular Viability to Target Engagement

A systematic and tiered approach is crucial for the efficient evaluation of novel compounds. The following experimental workflow outlines a logical progression from broad cellular effects to specific target engagement and downstream signaling.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Mechanism of Action A Cell Viability Assays (MTT/XTT) B Apoptosis Assays (Caspase-3/7 Activity) A->B Identify cytotoxic compounds C Cell Cycle Analysis (Flow Cytometry) B->C Elucidate mechanism of cell death D Kinase Panel Screening C->D Prioritize compounds for target ID E In Vitro Kinase Assays (e.g., ADP-Glo™) D->E Identify and confirm kinase targets F Western Blot Analysis (Phospho-protein levels) E->F Confirm target inhibition in cells

Figure 1: A tiered experimental workflow for benchmarking 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives.

Phase 1: Cellular Activity Screening

The initial phase aims to assess the general cytotoxic and cytostatic effects of the novel derivatives on cancer cell lines.

Cell Viability Assays: The First Line of Assessment

Causality: The primary question is whether the compounds have any effect on cancer cell proliferation and survival. Tetrazolium-based colorimetric assays, such as MTT and XTT, are robust, high-throughput methods to measure the metabolic activity of cells, which correlates with cell viability.

Comparative Insight: While both assays are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells, the XTT assay offers a significant advantage. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and improving reproducibility.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Compound HCT-116 IC₅₀ (µM) MCF-7 IC₅₀ (µM) U-87 MG IC₅₀ (µM) Reference Compound (e.g., Doxorubicin) IC₅₀ (µM)
Derivative 1Experimental DataExperimental DataExperimental DataKnown Value
Derivative 2Experimental DataExperimental DataExperimental DataKnown Value
...............

Table 1: Hypothetical data table for comparing the cytotoxic activity of 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives.

Apoptosis Assays: Unraveling the Mode of Cell Death

Causality: If a compound reduces cell viability, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Caspases, a family of proteases, are central executioners of apoptosis.

Methodology: Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, provide a direct and sensitive measure of apoptosis. Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 assay, are well-suited for high-throughput screening.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Reagent Addition: After the desired incubation period with the compounds, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis: Investigating Cytostatic Effects

Causality: Some anticancer agents do not directly kill cells but instead arrest their proliferation at specific phases of the cell cycle. Understanding the effect of the compounds on cell cycle progression is crucial.

Methodology: Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for cell cycle analysis. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Phase 2: Target Identification and Validation

Once a compound has demonstrated significant cellular activity, the next critical step is to identify and validate its molecular target(s). Given the structural similarity to known kinase inhibitors, a kinase panel screening is a logical starting point.

G cluster_0 Compound of Interest cluster_1 Kinase Panel Screening cluster_2 Hit Identification cluster_3 In Vitro Kinase Assay A 2-(4-iodo-1H-pyrazol-1-yl)pyridine Derivative B Broad panel of kinases (e.g., >400 kinases) A->B Screen at a fixed concentration (e.g., 1 µM) C Identify kinases with >50% inhibition B->C D Determine IC₅₀ for hit kinases C->D

Figure 2: Workflow for kinase target identification and validation.

Kinase Panel Screening: A Broad Net for Target Discovery

Causality: To efficiently identify potential kinase targets, a broad screening against a large panel of kinases is employed. This provides a "snapshot" of the compound's selectivity profile.

Methodology: Several commercial services offer kinase profiling using various assay formats, including radiometric, fluorescence-based, and luminescence-based assays. A common approach is to screen the compound at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

In Vitro Kinase Assays: Quantifying Inhibitory Potency

Causality: Once potential kinase targets are identified from the panel screen, it is essential to determine the compound's potency against these specific kinases by generating dose-response curves and calculating the IC₅₀ values.

Methodology: The ADP-Glo™ Kinase Assay is a highly sensitive and versatile luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it an excellent choice for quantifying inhibitor potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Set up a reaction containing the purified kinase, its specific substrate, ATP, and a serial dilution of the 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivative. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Compound Target Kinase 1 IC₅₀ (nM) Target Kinase 2 IC₅₀ (nM) Reference Inhibitor IC₅₀ (nM)
Derivative 1Experimental DataExperimental DataKnown Value
Derivative 2Experimental DataExperimental DataKnown Value
CrizotinibKnown Value for ALK/ROS1Known ValueN/A

Table 2: Hypothetical data table for comparing the in vitro kinase inhibitory activity of 2-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives.

Phase 3: Cellular Mechanism of Action

The final phase of this benchmarking guide focuses on confirming that the compound inhibits the identified kinase target within a cellular context and affects its downstream signaling pathways.

Western Blot Analysis: Visualizing Target Engagement in Cells

Causality: To confirm that the compound inhibits the target kinase in cells, we need to assess the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. A decrease in the phosphorylation of these proteins upon compound treatment indicates target engagement.

Methodology: Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated and total forms of the target proteins, we can quantify the extent of target inhibition.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cancer cells with the compound at various concentrations for a defined period. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates. Then, probe with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The 2-(4-iodo-1H-pyrazol-1-yl)pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic benchmarking approach outlined in this guide, progressing from broad cellular screening to specific target validation and mechanistic studies, provides a robust framework for evaluating the therapeutic potential of these derivatives. By employing a combination of well-established and advanced biological assays, researchers can efficiently identify lead compounds with desirable potency, selectivity, and cellular activity, paving the way for further preclinical and clinical development. The comparative data generated through this process will be invaluable for understanding structure-activity relationships and for the rational design of next-generation kinase inhibitors.

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  • The 3-hydroxy- and 3,4-methylenedioxy compounds 13 and 15 were similarly potent at 28 nM and 100 nM respectively. (Source not further specified in provided text)
  • The 2-aminopyridine compound 30 demonstrated 35-fold less CYP 3A4 inhibition liability compared with unsubstituted compound 10. (Source not further specified in provided text)
  • One strategy to circumvent CYP inhibition is to interfere with the interaction of the heme group of the CYP enzyme with the pyridine. (Source not further specified in provided text)
  • In addition Table 5 includes cellular activity of the top compounds, representing the effects of ROCK inhibitors on cellular migration of THP-1 cells toward the chemokine attractant MCP-1. (Source not further specified in provided text)
  • The 2-fluoro- and 2-amino-substituted pyridines 37 and 41 showed reduced CYP inhibition while maintaining good ROCK potency and PKA selectivity. (Source not further specified in provided text)
  • The synthesis began with α-bromination of 4-acetylpyridine with bromine, followed by reaction of α-bromoketone 42 with thiourea to obtain 4-(pyridin-4-yl)thiazol-2-amine 43. (Source not further specified in provided text)
  • The most potent based on a docking (−9.307) and binding scores (−66.46) is 2-(1,3-diphenyl-1H-pyrazol-4-yl)-. 3-phenyl thiazolidin-4-one (4a) with good ADME parameters. (Source not further specified in provided text)
  • This article comprises 1,2,4-oxadiazole derivatives which showed prominent anticancer activity on different cancer cell lines. (Source not further specified in provided text)
  • Hybrid compounds (4a-d) have the ability to treat very low anticancer activity (IC50 ≥ 100 μM) against the selected cells. (Source not further specified in provided text)
  • The newly synthesized hybrid compounds pyrazole-isoxazole (4a-l) and pyrazole-1,2,3- triazole (5a-c) were evaluated for their cytotoxic activity against four human cancer cells. (Source not further specified in provided text)
  • Most derivatives showed significantly higher anticancer activity against all three tested cancer cell lines than the parent compound THC. (Source not further specified in provided text)
  • Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy- phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone[3] was the most effective anticancer agent against HepG-2 cells. (Source not further specified in provided text)

  • 2-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-benzo chromene-3-carbonitrile derivatives under microwave irradiation. (Source not further specified in provided text)
  • Compound 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole displayed the most potent EGFR TK inhibitory activity. (Source not further specified in provided text)
  • The cytotoxic activity of compound 9 against MCF-7 and HepG2 cells was particularly noteworthy, with IC50 values of 0.34 μM and 0.18 μM, respectively. (Source not further specified in provided text)
  • Compared to staurosporine with potent PIM-1 kinase inhibition, which had an IC50 value of 16.7 nM and an inhibition of 95.6%, compound 9 had a strong inhibitory effect. (Source not further specified in provided text)
  • A novel series of nicotinonitrile and pyrazolyl nicotinonitrile were synthesized, and their PIM-1 kinase inhibitors and caspase activators were investigated. (Source not further specified in provided text)
  • cytotoxicity effect of compound IVb was highest among tested compounds on lung cancer cell line (A549). (Source not further specified in provided text)
  • three compounds (IVa, IVc & IVi) have antiproliferative effect on breast cancerous cell line (MCF-7). (Source not further specified in provided text)
  • A series of nine novel 4, 5-dihydro-1H- pyrazole-1-yl acetate derivatives (IVa-i) by Shahlaa et al. was investigated in vitro for their antiproliferative activity. (Source not further specified in provided text)
  • All the synthesized pyrazoles (2a-m) were screened for their anticancer potential against breast carcinoma (MCF7, MDA-MB-231), ovarian carcinoma (SKOV3) HeLa cervical cancer cells, and HEK293 and MCF10A normal cells. (Source not further specified in provided text)
  • Among 13 compounds, seven compounds PONG, 2j, 2k, 2e, 2m, 2h, and 2g were found to have more than 50% cell inhibition. (Source not further specified in provided text)
  • A series of 13 pyrazole derivatives (2a-m) was synthesized through the reaction of pongamol with various hydrazines (1a-m). (Source not further specified in provided text)
  • We have found that the binding to PEX14 depends on the position of the substituent in the pyrazole ring. (Source not further specified in provided text)
  • As of Tc and HsPEX14–PEX5 PPI inhibition, the results varied. (Source not further specified in provided text)
  • Next, we investigated compounds 33–35 having small substituents other than methoxy at C-4 carbon of the naphthalene. (Source not further specified in provided text)
  • A series of RNAi studies has previously shown the importance of PEX14 function for glucose metabolism in Trypanosoma. (Source not further specified in provided text)
  • We present here the synthesis of a PQ library, containing 14 novel chemical entities, and the application of molecular modelling as supporting methodology to obtain preliminary data. (Source not further specified in provided text)
  • The serine-threonine checkpoint kinase 1 (Chk1) plays a critical role in the cell cycle arrest in response to DNA damage. (Source not further specified in provided text)
  • A total of 30 PQ structures were synthesised in good to excellent yields using conventional or microwave heating, highlighting that 14 of them are new chemical entities. (Source not further specified in provided text)
  • Noteworthy, in this preliminary study two compounds 4e2 and 4h2 have shown a modest but significant reduction in the basal activity of the Chk1 kinase. (Source not further specified in provided text)
  • The pyrazolo[4,3-c]quinolone nucleus has a broad variety of pharmacological activity, making it an attractive structure for synthesis in recent years. (Source not further specified in provided text)
  • The introduction of residues with different size, i.e. methyl (15a) or benzyl group (15b) revealed a decrease in inhibitory activity. (Source not further specified in provided text)
  • The trityl-protected analogues (24) were treated with trifluoroacetic acid in dichloromethane yielding the respective N-aryl pyrazoles (21b-d). (Source not further specified in provided text)
  • For exploration of the SAR, the structural variation of one moiety at position 3(5) of the 3,4,5-substituted pyrazoles was initially evaluated. (Source not further specified in provided text)
  • The protected hydroxamic acid was introduced by coupling of 11 with benzylhydroxylamine. (Source not further specified in provided text)
  • monocyclic or fused heteroaromatic derivatives represent the most potent inhibitors of meprins that have been reported to date. (Source not further specified in provided text)
  • The 3,5-diphenylpyrazole 7a without any further functionalization of the phenyl moieties already exhibited a high inhibitory activity against meprin α in the low nanomolar range. (Source not further specified in provided text)
  • The N-alkylated pyrazoles exhibited high potency (compound F, cell IC50 = 12 nM, Figure 14) yet all suffered from a high efflux rate. (Source not further specified in provided text)
  • The N-pyridinyl derivatives showed a low efflux rate and acceptable potency (compound G's IC50 = 299 nM, Figure 14). (Source not further specified in provided text)
  • Continuous development and modification to the substituent attached to pyrazole led to the discovery of compound 4 (Figure 11 and Figure 14). (Source not further specified in provided text)
  • Afuresertib is a pyrazole-based Akt1 kinase inhibitor whose Ki value is 0.08 nM. (Source not further specified in provided text)
  • The structure of AT-7867 (Figure 3), another old pyrazole-based Akt inhibitor, inspired that research group to hybridize both structures in order to obtain compound 1 and its analogues. (Source not further specified in provided text)
  • Compound 22 was also tested against a panel of fourteen kinases and exerted preference toward CDK2 and 5 (IC50 = 24 and 23 nM, respectively). (Source not further specified in provided text)
  • It is noteworthy that AT7519 (23) is a multi-CDK inhibitory agent that inhibits CDK1, 2, 4, 6, and 9 with IC50 values ranging from 10 to 210 nM. (Source not further specified in provided text)
  • The SAR study of compound 22 and its derivatives revealed that cyclobutyl is more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. (Source not further specified in provided text)
  • Its IC50 values are 0.247, 0.315, 0.924, 0.209, and 0.192 µM, respectively. (Source not further specified in provided text)
  • Herein, we undertake the activity-based screening for unique inhibitors of TBK1 and their subsequent optimization. (Source not further specified in provided text)
  • Design of Derivatives with Improved Inhibitory Efficiency. (Source not further specified in provided text)
  • In Collection I, we identified eight compounds of commercial origin as promising TBK1 inhibitors (Figure 2C). (Source not further specified in provided text)
  • The recently reported crystal structure of the full-length TBK1 kinase in complex with the type I inhibitor BX795 has provided the structural basis for medicinal chemistry approaches. (Source not further specified in provided text)
  • According to our assumption that the pyrazole moiety accounts for the formation of hydrogen interactions to the backbone amides within the hinge region a similar binding mode was observed. (Source not further specified in provided text)
  • The discovery of TBK1 inhibitors has therefore gained attention from both industrial and academic groups. (Source not further specified in provided text)
  • The model predicts that the N1 of the pyrimidine nitrogen and the NH linking the pyrimidine and pyrazole make the hinge region interactions with the backbone NH and carbonyl of Cys89, respectively. (Source not further specified in provided text)
  • Interestingly, in the two different cell lysates, no significant pKd value changes were observed for other target kinases. (Source not further specified in provided text)
  • In an effort to discover new inhibitors of TBK1, the kinase selectivity data of proprietary compounds was interrogated. (Source not further specified in provided text)
  • In THP1 cells, GSK8612 was able to inhibit secretion of interferon beta (IFNβ) in response to dsDNA and cGAMP, the natural ligand for STING. (Source not further specified in provided text)
  • Optimization of the Tail Group. (Source not further specified in provided text)
  • Both crizotinib (1) and the 2-des-chloro analogue (1a) were evaluated to quantify the various effects of removing the 2-chloro group (Table 2). (Source not further specified in provided text)
  • Crizotinib (1), an anaplastic lymphoma kinase (ALK) receptor tyrosine kinase inhibitor approved by the U.S. Food and Drug Administration in 2011, is efficacious in ALK and ROS positive patients. (Source not further specified in provided text)
  • From clinical data, at the recommended 250 mg b.i.d. (twice a day) dose, the average human free plasma concentration of crizotinib is 45–70 nM, which nearly matches only the wt ALK IC50 values across cell lines. (Source not further specified in provided text)
  • In addition to wt ALK IC50, Table 1 summarizes crizotinib inhibition activity in mechanistic and proliferation inhibition assays using engineered cell lines harboring clinically reported ALK mutations. (Source not further specified in provided text)
  • The introduction of a lipophilic moiety, such as a fluoroethyl group may improve the drug's BBB penetration. (Source not further specified in provided text)
  • We hypothesized that crizotinib, alectinib, and ceritinib, minimally modified with the attachment of a lipophilic group and radioisotope, retain their ALK-specific efficacy, have enhanced BBB penetration, and enable facile PET pharmacokinetic analysis. (Source not further specified in provided text)
  • Anaplastic lymphoma kinase (ALK), an oncogenic receptor tyrosine kinase, is a therapeutic target in various cancers, including non-small cell lung cancer. (Source not further specified in provided text)
  • Cui et al.[3] were the first to report the structure-based design and synthesis of crizotinib, a potent and selective dual inhibitor of ALK and mesenchymal-epithelial transition factor. (Source not further specified in provided text)

  • In Method 1 (Scheme 2, Method 1), the prosthetic group [18F]fluoroethyl tosylate was first produced with a mean decay-corrected radiochemical yield of 68% (range, 65–73%; n=15). (Source not further specified in provided text)
  • To overcome these limitations, fluorinated analogues of the ALK inhibitors crizotinib and alectinib (fluoroethyl crizotinib [FECr] and fluoroethyl alectinib [FEAl]) were synthesised and radiolabeled. (Source not further specified in provided text)
  • In in vitro cytotoxicity assays with ALK-positive H2228 cells, FECr showed an IC50 = 7.5 μM and FEAl an IC50 = 40 nM, similar to their cognate parental compound, confirming that the modification was not detrimental to drug potency. (Source not further specified in provided text)
  • Positron emission tomographic (PET) imaging in tumor-free mice showed significant brain uptake of the 18F-labeled analogues at 10 min post-injection (6.5 %/ID/g, 18F-FECr; 8.2 %ID/g, 18F-FEAl). (Source not further specified in provided text)
  • In trying to develop new anticancer agents, a series of 1H-pyrazolo[3,4-b]pyridine derivatives was designed and synthesized. (Source not further specified in provided text)
  • Fifteen compounds were evaluated in vitro for their anti-proliferative activity against HePG-2, MCF-7, HCT-116, and PC-3 cell lines. (Source not further specified in provided text)
  • Additionally, DNA binding affinity of the synthesized derivatives was investigated as a potential mechanism for the anticancer activity using DNA/methyl green assay and association constants assay. (Source not further specified in provided text)
  • Compounds 19, 20, 21, 24 and 25 exhibited good activity against the four cancer cells comparable to that of doxorubicin. (Source not further specified in provided text)
  • Interestingly, DNA binding assay results were in agreement with that of the cytotoxicity assays where the most potent anticancer compounds showed good DNA binding affinity comparable to that of doxorubicin and daunorubicin. (Source not further specified in provided text)
  • Furthermore, a molecular docking of the tested compounds was carried out to investigate their binding pattern with the prospective target, DNA (PDB-code: 152d). (Source not further specified in provided text)
  • ALK and ROS1 kinases have become promising therapeutic targets since Crizotinib was used to treat non-small-cell lung cancer clinically. (Source not further specified in provided text)
  • Biological evaluation highlighted that most of these new compounds could also potently inhibit ROS1 kinase, leading to the promising inhibitors against both ROS1 and ALK. (Source not further specified in provided text)
  • Among them, the representative compound 2e stood out potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines (IC50 = 6.27 μM and 10.71 μM, respectively), which were comparable to that of Crizotinib. (Source not further specified in provided text)
  • Moreover, 2e showed impressive enzyme activity against clinically Crizotinib-resistant ALKL1196M with an IC50 value of 41.3 nM, which was about 2-fold more potent than that of Crizotinib. (Source not further specified in provided text)
  • 2e also showed potent inhibitory activity in about 6-fold superior to Crizotinib (IC50: 104.7 nM vs. 643.5 nM) in Ba/F3 cell line harboring ROS1G2032R. (Source not further specified in provided text)
  • Furthermore, molecular modeling disclosed that all the representative inhibitors could dock into the active site of ALK and ROS1, which gave a probable explanation of anti Crizotinib-resistant mutants. (Source not further specified in provided text)
  • 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib. (Source not further specified in provided text)
  • The process includes nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by hydrogenation of the pyridine moiety and subsequent iodination of the pyrazole which all required optimization to ensure successful scale-up. (Source not further specified in provided text)
  • In non-small cell lung cancer (NSCLC), the anaplastic lymphoma kinase (ALK) fusion protein is a result of a chromosomal inversion, which commonly results in a fusion with echinoderm microtubule-associated protein-like 4 (EML4). (Source not further specified in provided text)
  • Crizotinib has demonstrated impressive efficacy in several ALK-driven and c-Met-driven xenograft tumor models. (Source not further specified in provided text)
  • It is a multitargeted RTK inhibitor for c-Met, ALK, and ROS1 kinases. (Source not further specified in provided text)
  • The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 years. (Source not further specified in provided text)
  • The FDA approved 73 small molecule kinase inhibitor drugs until September 2021, and additional inhibitors were approved by other regulatory agencies during that time. (Source not further specified in provided text)
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate (1) is an important intermediate in many biologically active compounds such as crizotinib. (Source not further specified in provided text)
  • Protein kinases represent a large family of enzymes, which catalyze the phosphorylation of target protein substrates. (Source not further specified in provided text)
  • For example, Amino heteroaryl compounds diaryl ureas (PCT WO2004/076412) have been described as ALK/c-MET inhibitors. (Source not further specified in provided text)
  • The present invention relates to inhibitors of kinase and pharmaceutically acceptable salts, solvates, hydrates, prodrugs and metabolites thereof, the preparation method thereof, and the use of such compounds to treat kinase mediated diseases and conditions such as cancer. (Source not further specified in provided text)
  • Compound 14 was prepared as an off-white solid from (S)-3-(l-(2,6- dichloro-3-fluorophenyl)ethoxy)-5-(l-(piperidin-4-yl)-lH-pyrazol-4-yl)pyridin-2- amine and iodo methane as an off-white solid using a similar procedure that described for the synthesis of compound 7. (Source not further specified in provided text)
  • SAR exploration using novel pyrazolopyridine derivatives led to identification of 10 g as a novel and potent inhibitor against ALK-L1196M (IC50 < 0.5 nM) as well as against ALK-wt (IC50 <0.5 nM). (Source not further specified in provided text)
  • We performed SAR study of pyrazolo[3,4-b]pyridines to override crizotinib resistance caused by ALK-L1196M mutation and identified a novel and potent L1196M inhibitor, 10g. (Source not further specified in provided text)
  • 10g displayed exceptional enzymatic activities (<0.5nM of IC50) against ALK-L1196M as well as against ALK-wt. (Source not further specified in provided text)
  • In add- ition, 10g is an extremely potent inhibitor of ROS1 (<0.5nM of IC50) and displays excellent selectivity over c-Met. (Source not further specified in provided text)
  • Moreover, 10g strongly suppresses proliferation of ALK-L1196M-Ba/F3 and H2228 cells harbouring EML4-ALK via apoptosis and the ALK signalling blockade. (Source not further specified in provided text)
  • Crizotinib22,23 was approved in 2011 as an ALK inhibitor for treatment of NSCLC patients harbouring EML4-ALK fusion oncogene. (Source not further specified in provided text)
  • ALK gene aberrations found in several human cancers include rearrangement, activating point mutations7 such as F1174L/R1275Q, and gene amplification. (Source not further specified in provided text)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal is paramount. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined here are built on established principles of chemical safety and regulatory standards, providing a self-validating system for managing this specific waste stream.

Hazard Assessment & Chemical Profile: A Logic-Based Approach

A specific Safety Data Sheet (SDS) for 2-(4-iodo-1H-pyrazol-1-yl)Pyridine is not always readily available, as is common with specialized research chemicals. Therefore, a prudent hazard assessment must be conducted by analyzing its constituent structural motifs: the pyridine ring, the pyrazole ring, and the iodo-substituent.

  • Pyridine Moiety: Pyridine and its derivatives are well-documented as hazardous.[1] They are often flammable, toxic, and pose risks to the central nervous system, liver, and kidneys upon exposure.[2] From a disposal perspective, they are classified as hazardous waste that must not enter aquatic environments.[3][4]

  • Halogenated (Iodo) Moiety: The presence of iodine classifies this compound as a halogenated organic compound .[5][6] This is a critical distinction for waste disposal. Halogenated waste streams must be segregated from non-halogenated streams because their incineration requires specialized facilities and processes to prevent the formation of toxic byproducts like dioxins.[7] This segregation is a cornerstone of compliant and cost-effective waste management.[7]

  • Pyrazole Moiety: Analogs such as 4-Iodopyrazole are known to be harmful if swallowed and cause significant skin and eye irritation.[8][9] Other related structures are classified as acute toxins via oral, dermal, and inhalation routes.[10]

Based on this structural deconstruction, 2-(4-iodo-1H-pyrazol-1-yl)Pyridine must be handled as a hazardous substance with assumed toxic and irritant properties. The following table summarizes the probable hazard classifications based on data from analogous compounds.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRationale / Based On
Acute Toxicity 💀DangerH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.Based on ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate[10] and 4-Iodopyrazole[9]
Skin Irritation WarningH315: Causes skin irritation.Based on 2-(1H-Pyrazol-1-yl)pyridine[11] and 4-Iodopyrazole[9]
Eye Irritation WarningH319: Causes serious eye irritation.Based on 2-(1H-Pyrazol-1-yl)pyridine[11] and 4-Iodopyrazole[9]
Aquatic Hazard पर्यावरण के लिए खतरनाकWarningH412: Harmful to aquatic life with long lasting effects.Based on general principles for pyridine compounds and related structures.

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[12][13] The procedures in this guide should be incorporated into your lab's specific CHP. The standard ensures that personnel are informed about chemical hazards and protected from exposure.[14]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[15] As the generator of this waste, your laboratory is legally responsible for ensuring it is properly identified, managed, and treated at a licensed facility.[15][16] Never dispose of this chemical in the regular trash or down the drain, as this violates federal regulations and can cause significant environmental harm.[1][6]

Standard Operating Procedure (SOP) for Waste Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following minimum PPE is worn. The causality is clear: to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[17]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the pyridine component, butyl rubber or laminate gloves are recommended. Always check the manufacturer's glove compatibility chart.[2][17]

  • Body Protection: A fully-buttoned laboratory coat.[17]

  • Work Area: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation risk.[1][2]

Step 2: Waste Segregation - The Critical First Step

Proper segregation is the most critical step in a compliant waste management program. As established, this compound is a halogenated organic. The workflow below illustrates the simple but crucial decision-making process.

Diagram 1: Waste Segregation Workflow Start Waste Generated: 2-(4-iodo-1H-pyrazol-1-yl)Pyridine Decision Does the molecule contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? Start->Decision Halogenated Classify as: HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes   NonHalogenated Classify as: Non-Halogenated Organic Waste Decision->NonHalogenated  No   Collect Collect in a designated, compatible, and clearly labeled container for HALOGENATED WASTE ONLY. Halogenated->Collect Diagram 2: Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Alert->PPE Contain Contain & Absorb Spill with Inert Material (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Collect Absorbed Material into a Sealable Waste Container Contain->Collect Label Label Container as Hazardous Spill Debris Collect->Label Decontaminate Decontaminate Spill Area Label->Decontaminate Dispose Arrange for Disposal via EHS Decontaminate->Dispose

Caption: A procedural flowchart for the safe management of a chemical spill.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By treating 2-(4-iodo-1H-pyrazol-1-yl)Pyridine as a hazardous, halogenated organic compound, you ensure a high standard of safety and regulatory compliance. The key principles are straightforward: conduct a thorough hazard assessment, always wear appropriate PPE, segregate halogenated waste, use correctly labeled containers, and engage professional disposal services. Adherence to these protocols demonstrates a commitment to safety that extends beyond the product to the entire research lifecycle.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Safety-Kleen. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine . Washington State University. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency (EPA). [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

  • SAFETY DATA SHEET - 2-(1H-Pyrazol-3-yl)pyridine . Thermo Fisher Scientific. [Link]

  • 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid - Chemical Substance Information . NextSDS. [Link]

  • Materials Safety Data Sheet - 4-(1H-pyrazol-4-yl)pyridine . Adooq Bioscience. [Link]

  • 4-Iodopyrazole . PubChem, National Institutes of Health (NIH). [Link]

Sources

Personal protective equipment for handling 2-(4-iodo-1H-pyrazol-1-yl)Pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical intermediates requires moving beyond basic safety data sheets to understand the mechanistic behavior of the molecule in a dynamic laboratory environment. As a halogenated N-heterocycle, 2-(4-iodo-1H-pyrazol-1-yl)pyridine is a highly valuable building block for cross-coupling reactions (e.g., Suzuki-Miyaura) and the synthesis of bioactive pyrazolylpyridine derivatives[1]. However, its specific structural motifs demand rigorous, causality-driven safety protocols.

Here is the comprehensive, expert-level guide to the safe handling, operational workflow, and disposal of this compound.

Hazard Assessment & Causality

To build a self-validating safety system, operators must understand why a compound is hazardous, rather than simply memorizing rules. Based on the chemical properties of analogous halogenated pyrazoles and pyrazolylpyridines[2], this compound presents three primary risk vectors:

  • Photolytic Iodine Release (H319, H335): The carbon-iodine (C-I) bond on the electron-rich pyrazole ring is susceptible to photolytic cleavage. Over time, exposure to ambient light can generate elemental iodine ( I2​ ) or iodine radicals. Upon opening a degraded vial, these volatile species escape, causing immediate and severe respiratory and ocular irritation.

  • Lipophilicity and Skin Penetration (H315): The pyrazolylpyridine scaffold is highly lipophilic. While the dry powder poses a moderate contact risk, dissolving the compound in common laboratory solvents (e.g., DMSO, DCM, or DMF) creates a vehicle that can rapidly ferry the molecule across the epidermal barrier.

  • Systemic Toxicity & Enzyme Inhibition (H302): Pyrazolylpyridine derivatives are known to interact with and potently inhibit major drug-metabolizing enzymes, specifically cytochrome P450 isoforms like CYP4A11 and CYP4F2[3]. Accidental ingestion or systemic absorption could theoretically lead to off-target metabolic disruptions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE must be strategically upgraded when handling halogenated heteroaromatics, particularly during the preparation of stock solutions.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl RubberNitrile provides adequate protection against the dry powder. However, if handling the compound in organic solvents (e.g., DCM), butyl rubber is required to prevent rapid solvent-mediated permeation of the lipophilic core.
Eye Protection Snug-fitting Chemical Splash GogglesProtects against micro-particulates during weighing and volatile iodine vapor from potentially degraded stock. Standard safety glasses with side shields are insufficient.
Respiratory N95/P95 Particulate RespiratorPrevents inhalation of fine crystalline dust (H335). All active handling should occur within a certified fume hood, negating the need for a respirator under normal conditions.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents accumulation of dust on personal clothing and provides a barrier against accidental solvent splashing.

Operational Workflow & Handling Protocol

To ensure a safe and reproducible experiment, follow this step-by-step methodology. This protocol includes built-in validation checks to verify the integrity of the chemical and the safety of the environment.

Step 1: Pre-Operation Inspection & Equilibration

  • Retrieve the compound from -20°C storage[2].

  • Validation Check: Inspect the vial before opening. A shift from an off-white/pale yellow powder to a deep brown indicates significant photolytic iodine liberation.

  • Allow the sealed vial to warm to room temperature in a desiccator for 15-20 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder, degrading the compound and ruining moisture-sensitive cross-coupling reactions.

Step 2: Fume Hood Setup

  • Ensure the fume hood sash is pulled down to the operational mark to guarantee proper draft velocity.

  • Lay down a disposable, anti-static weighing mat to catch micro-spills.

Step 3: Weighing & Transfer

  • Use a static-free, grounded spatula. Avoid vigorous scraping or tapping, which can aerosolize the fine powder.

  • Transfer the required mass directly into the pre-tared reaction vessel.

Step 4: Solubilization (Critical Safety Step)

  • Add your reaction solvent directly to the vessel containing the solid inside the fume hood, rather than transferring the dry solid across the lab.

  • Cap the reaction vessel immediately to contain any volatilized solvent or dissolved iodine.

Step 5: Post-Handling Decontamination

  • Wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., acetone or ethanol), followed by a secondary wipe with distilled water.

Spill Management & Disposal Plan

If a spill occurs, immediate and correct action prevents wider contamination.

  • Solid Spill Cleanup: Do NOT use water initially. The compound is poorly soluble in water, and adding it will only create a wider, contaminated slurry. Gently sweep the solid using a dedicated micro-brush and pan, or use an anti-static wipe lightly dampened with isopropanol to lift the powder.

  • Chemical Disposal: Place all contaminated wipes, gloves, and swept solids into a clearly labeled Halogenated Organic Waste container. Causality: Halogenated compounds must never be mixed with standard organic waste, as they require specific high-temperature incineration protocols to prevent the formation of highly toxic dioxin byproducts.

Operational Safety Workflow

G Start Storage (-20°C, Light Protected) PPE Don PPE (Nitrile/Butyl, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Sash lowered, draft on) PPE->Hood SpillCheck Accidental Spill? Hood->SpillCheck SpillYes Spill Protocol (Sweep, DO NOT use water) SpillCheck->SpillYes Yes SpillNo Reaction Setup (Dissolve in appropriate solvent) SpillCheck->SpillNo No Waste Disposal (Halogenated Organic Waste) SpillYes->Waste SpillNo->Waste

Operational safety workflow and decision matrix for handling 2-(4-iodo-1H-pyrazol-1-yl)pyridine.

References

  • Kawamura, M., et al. "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.